16(R)-Hete
Description
Structure
3D Structure
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z,16R)-16-hydroxyicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKNPVYFNMZRJG-STHMYGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344130 | |
| Record name | 16(R)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 16(R)-HETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
183509-22-0 | |
| Record name | 16(R)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 16(R)-HETE in Human Neutrophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) in human neutrophils. This document details the enzymatic pathway, key regulatory mechanisms, quantitative data, and experimental protocols relevant to the study of this important lipid mediator.
Introduction
Human polymorphonuclear leukocytes (neutrophils) are critical effector cells of the innate immune system. Upon activation, they release a variety of bioactive lipids derived from arachidonic acid, which play crucial roles in inflammation and immune regulation. Among these is this compound, a stereospecific metabolite produced via the cytochrome P450 (CYP) pathway. Unlike the well-characterized lipoxygenase and cyclooxygenase products, the synthesis and function of CYP-derived eicosanoids in neutrophils are less understood, yet they represent a promising area for therapeutic intervention in inflammatory diseases. This guide focuses on the core aspects of this compound synthesis in these cells.
The this compound Synthesis Pathway
The formation of this compound in human neutrophils is a specific enzymatic process that metabolizes arachidonic acid.
The Core Reaction
The synthesis of this compound proceeds through the hydroxylation of arachidonic acid at the carbon-16 position. The reaction is catalyzed by a cytochrome P450 enzyme, which acts as a ω-4 oxygenase. This enzymatic activity results in the stereospecific formation of the (R)-enantiomer.
The primary substrate for this reaction is arachidonic acid, which is released from membrane phospholipids by the action of phospholipases upon cellular stimulation. The formation of this compound is sensitive to inhibitors of cytochrome P450 enzymes, such as 2-diethylaminoethyl-2,2-diphenylvalerate hydrochloride (SKF525A)[1].
The Enzymatic Machinery: A Putative Role for CYP4F Isoforms
While the specific human CYP450 isozyme responsible for the synthesis of this compound in neutrophils has not been definitively identified, evidence strongly points towards a member of the CYP4F subfamily. The CYP4F family of enzymes are known for their fatty acid ω- and (ω-1)-hydroxylase activity[2][3][4].
-
CYP4F3A is notably expressed in human neutrophils and is primarily known for its high affinity in metabolizing and inactivating the potent chemoattractant leukotriene B4 (LTB4) through ω-hydroxylation[2][3][5].
-
CYP4F12 is also expressed in neutrophils[2].
Given their localization in neutrophils and their established role in fatty acid hydroxylation, it is highly probable that a CYP4F isoform is the uncharacterized ω-4 oxygenase responsible for this compound production.
Signaling Pathways and Regulation
The synthesis of this compound is a regulated process, initiated by the release of its precursor, arachidonic acid, from the cell membrane.
Arachidonic Acid Release
In "intact" human neutrophils, which are not stimulated by potent artificial activators like calcium ionophores, the synthesis of this compound from endogenous arachidonic acid has been observed[1]. The signaling pathways leading to arachidonic acid release in neutrophils are complex and can be triggered by various stimuli. These pathways often involve:
-
G-protein coupled receptors (GPCRs): Activation of GPCRs by stimuli such as N-formyl-Met-Leu-Phe (fMLP) can lead to the activation of phospholipase C (PLC)[6].
-
Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Protein Kinase C (PKC): DAG, along with calcium, activates PKC, which plays a significant role in the signaling cascade leading to phospholipase A2 (PLA2) activation[6].
-
Phospholipase A2 (PLA2): This enzyme is responsible for hydrolyzing membrane phospholipids to release arachidonic acid.
Regulation of CYP4F Enzymes
The expression and activity of CYP4F enzymes in neutrophils can be modulated by various factors, although this is an area of ongoing research. In other cell types, the regulation of CYP4F genes has been shown to be influenced by factors such as statins, though not by peroxisome proliferator-activated receptor alpha (PPARα) agonists which regulate CYP4A enzymes[5].
Below is a diagram illustrating the proposed synthesis pathway of this compound in human neutrophils.
Caption: Proposed signaling and synthesis pathway for this compound in human neutrophils.
Quantitative Data
Quantitative analysis of this compound production in human neutrophils provides insight into the basal activity of this pathway.
| Condition | Cell Type | This compound Concentration (pg/10⁸ cells) | Reference |
| Intact (unstimulated) | Human Polymorphonuclear Leukocytes | 108 ± 26 | [1] |
Data presented as mean ± standard deviation.
Experimental Protocols
The following section outlines a general methodology for the investigation of this compound synthesis in human neutrophils, based on established protocols for neutrophil isolation and lipid analysis.
Isolation of Human Neutrophils
A common method for isolating neutrophils from human peripheral blood is density gradient centrifugation.
Materials:
-
Anticoagulant (e.g., EDTA)
-
Dextran solution (e.g., 3% in saline)
-
Ficoll-Paque or Percoll
-
Hanks' Balanced Salt Solution (HBSS)
-
Hypotonic lysis buffer (e.g., for red blood cell lysis)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Collect whole blood into tubes containing an anticoagulant.
-
Mix the blood with dextran solution to sediment erythrocytes.
-
Layer the leukocyte-rich plasma onto a Ficoll-Paque or Percoll density gradient.
-
Centrifuge to separate mononuclear cells from neutrophils and remaining red blood cells.
-
Aspirate the upper layers, leaving the neutrophil/red blood cell pellet.
-
Lyse the remaining red blood cells using a brief hypotonic shock.
-
Wash the purified neutrophils with HBSS or PBS.
-
Resuspend the neutrophils in an appropriate buffer for subsequent experiments.
Neutrophil Incubation and Stimulation
Procedure:
-
Resuspend the isolated neutrophils to the desired concentration (e.g., 1 x 10⁷ cells/mL) in a suitable buffer (e.g., HBSS with calcium and magnesium).
-
Pre-incubate the cell suspension at 37°C for a short period to allow them to equilibrate.
-
If studying the effect of inhibitors, add the inhibitor at the desired concentration and incubate for the appropriate time.
-
Add the stimulus of interest (e.g., fMLP, calcium ionophore A23187, or exogenous arachidonic acid). For studying basal synthesis in intact cells, incubate with a sub-stimulatory concentration of arachidonic acid or no stimulus.
-
Incubate for the desired time at 37°C.
-
Terminate the reaction by placing the samples on ice and adding a solvent for lipid extraction.
Lipid Extraction and Analysis
Procedure:
-
Perform a liquid-liquid extraction of the lipids from the cell suspension using a solvent system such as the Bligh-Dyer or Folch method (chloroform:methanol).
-
The organic phase containing the lipids is collected and dried under a stream of nitrogen.
-
The extracted lipids can be further purified and separated using solid-phase extraction (SPE) and/or high-performance liquid chromatography (HPLC).
-
Identification and quantification of this compound are typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chiral chromatography may be necessary to resolve the (R) and (S) enantiomers.
Below is a diagram illustrating a general experimental workflow for studying this compound synthesis.
Caption: A generalized workflow for the analysis of this compound from human neutrophils.
Conclusion
The synthesis of this compound in human neutrophils represents a specialized branch of arachidonic acid metabolism mediated by a putative cytochrome P450 ω-4 oxygenase, likely a member of the CYP4F family. While basal production in intact neutrophils has been quantified, further research is needed to definitively identify the specific enzyme and fully elucidate the signaling pathways that regulate its activity in response to various inflammatory stimuli. The methodologies outlined in this guide provide a framework for researchers to further investigate this pathway and its potential as a therapeutic target in inflammatory and immune-mediated diseases.
References
- 1. Cytochrome P-450-dependent oxidation of arachidonic acid to 16-, 17-, and 18-hydroxyeicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP4F18-Deficient Neutrophils Exhibit Increased Chemotaxis to Complement Component C5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways leading to arachidonic acid release from neutrophilic HL-60 cells. The involvement of G protein, protein kinase C and phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of 16(R)-HETE in the Kidney: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16(R)-hydroxyeicosatetraenoic acid [16(R)-HETE] is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid that has emerged as a stereospecific signaling molecule within the renal microenvironment. While research on other hydroxyeicosatetraenoic acids (HETEs), such as 20-HETE, is more extensive, this compound exhibits distinct biological activities in the kidney, primarily influencing tubular transport and vascular tone. This technical guide provides a comprehensive overview of the current understanding of the biological function of this compound in the kidney, with a focus on its synthesis, signaling pathways, and physiological effects. This document is intended to serve as a resource for researchers and professionals in the fields of nephrology, pharmacology, and drug development.
Introduction
The kidney is a primary site for the metabolism of arachidonic acid by CYP enzymes, leading to the formation of a variety of bioactive eicosanoids, including HETEs. These lipid mediators play crucial roles in regulating renal hemodynamics, tubular transport, and inflammation. Among the subterminal HETEs, this compound has been identified as a product of renal arachidonic acid metabolism with specific and potent biological effects. This guide will delve into the known functions of this compound in the kidney, summarizing key findings, presenting quantitative data, and outlining experimental methodologies.
Synthesis and Release of this compound in the Kidney
16-HETE is synthesized from arachidonic acid via the action of CYP monooxygenases. In the kidney, the release of 16-HETE, along with other HETEs, is stimulated by vasoactive peptides such as angiotensin II.[1][2] Under basal conditions, the rabbit isolated perfused kidney releases a range of HETEs, with 16-HETE being among them.[1] The administration of angiotensin II leads to a two- to six-fold increase in the release of P-450 dependent HETEs.[1]
While the specific CYP isoforms responsible for the synthesis of this compound in the kidney are not definitively identified in the available literature, the broader family of CYP4A and CYP4F enzymes are known to be involved in the production of various HETEs in renal tissues.[3][4]
Biological Functions of this compound in the Kidney
The primary biological functions of this compound in the kidney can be categorized into two main areas: regulation of renal tubular transport and modulation of renal vascular tone.
Inhibition of Proximal Tubule Na+/K+-ATPase Activity
A key and stereospecific action of HETEs is the regulation of Na+/K+-ATPase activity in the proximal tubule. Research has demonstrated that the (S)-enantiomers of 16-HETE and 17-HETE are potent inhibitors of this enzyme, while the (R)-enantiomers, including this compound, have negligible effects on ATPase activity.[1] This finding suggests a highly specific interaction between the HETE molecule and the Na+/K+-ATPase enzyme complex.
Quantitative Data on Na+/K+-ATPase Inhibition by 16-HETE Enantiomers
| Compound | Concentration (µM) | Inhibition of Na+/K+-ATPase Activity (%) | Reference |
| 16(S)-HETE | 1 | ~50 | [1] |
| 17(S)-HETE | 1 | ~60 | [1] |
| This compound | 1 | Negligible | [1] |
| 17(R)-HETE | 1 | Negligible | [1] |
Vasodilation of Renal Vasculature
In contrast to its enantiomer's effect on tubular transport, this compound exhibits vasoactive properties in the renal circulation. Specifically, this compound has been shown to be a vasodilator in the rabbit kidney.[1] This vasodilatory effect is dependent on the activity of cyclooxygenase (COX), as it is inhibited by indomethacin.[1] This suggests that the vasodilatory action of this compound is mediated by the production of vasodilator prostaglandins.
Signaling Pathway for this compound-Induced Vasodilation (Proposed)
Experimental Protocols
Measurement of Na+/K+-ATPase Activity in Renal Proximal Tubules
This protocol is adapted from methodologies used to study the effects of eicosanoids on renal tubular enzyme activity.
Objective: To determine the effect of this compound on Na+/K+-ATPase activity in isolated renal proximal tubules.
Materials:
-
Rabbit kidneys
-
Collagenase (Type I)
-
Hanks' balanced salt solution (HBSS)
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (100 mM)
-
Ouabain solution (10 mM)
-
This compound and 16(S)-HETE solutions (in ethanol or DMSO)
-
Phosphate standard solution
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Isolation of Proximal Tubules:
-
Perfuse rabbit kidneys with ice-cold HBSS followed by HBSS containing collagenase (0.1%).
-
Mince the renal cortex and incubate with collagenase solution at 37°C for 30-45 minutes with gentle agitation.
-
Stop the digestion by adding ice-cold HBSS with 1% BSA.
-
Filter the suspension through a series of nylon meshes to enrich for proximal tubules.
-
Wash the isolated tubules by centrifugation and resuspend in HBSS.
-
-
Na+/K+-ATPase Activity Assay:
-
Pre-incubate aliquots of the proximal tubule suspension with varying concentrations of this compound, 16(S)-HETE, or vehicle control for 15 minutes at 37°C.
-
Divide the samples into two sets: one for total ATPase activity and one for ouabain-insensitive ATPase activity. To the latter set, add ouabain to a final concentration of 1 mM.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Centrifuge the samples to pellet the protein.
-
Measure the inorganic phosphate (Pi) released in the supernatant using the malachite green assay.
-
Determine the protein concentration of the tubule suspension using a standard method (e.g., Bradford assay).
-
Calculate Na+/K+-ATPase activity as the difference between total and ouabain-insensitive ATPase activity and express as nmol Pi/mg protein/min.
-
Workflow for Na+/K+-ATPase Activity Assay
References
- 1. Cytochrome P-450-dependent HETEs: profile of biological activity and stimulation by vasoactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-derived renal HETEs: storage and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
The Discovery and History of 16(R)-Hydroxyeicosatetraenoic Acid: An In-depth Technical Guide
An Overview of a Novel Endogenous Regulator of Inflammation
Discovered at the turn of the millennium as a novel arachidonic acid metabolite in human neutrophils, 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) has emerged as a significant endogenous modulator of inflammatory responses. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and biological functions of this compound, with a particular focus on its role in regulating neutrophil activity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique lipid mediator.
Discovery and Historical Context
The journey to understanding this compound began with investigations into the metabolism of arachidonic acid in human polymorphonuclear leukocytes (PMNs), more commonly known as neutrophils. While the cyclooxygenase and lipoxygenase pathways of arachidonic acid metabolism were well-established, the role of the cytochrome P450 (CYP) enzyme system in these inflammatory cells was less understood.
A pivotal 2000 study by Bednar, Gross, Balazy, and colleagues marked the formal discovery of this compound in human PMNs.[1] Their research demonstrated that intact, unstimulated human neutrophils metabolize arachidonic acid via a CYP-dependent pathway to produce a previously uncharacterized hydroxyeicosatetraenoic acid.[1] This novel metabolite was identified as 16-hydroxyeicosatetraenoic acid (16-HETE).[1] Subsequent chiral phase chromatography definitively established the stereochemistry of the hydroxyl group at the 16th position as the (R)-enantiomer.[1]
This discovery was significant as it unveiled a new branch of arachidonic acid metabolism in neutrophils, distinct from the well-known leukotriene and prostaglandin pathways. The formation of this compound was shown to be sensitive to the CYP inhibitor SKF525A, but not to the cyclooxygenase/lipoxygenase inhibitor BW755C, confirming its enzymatic origin.[1]
Prior to this, in 1990, the formation of 16-, 17-, and 18-HETE from arachidonic acid by rat liver microsomes through a CYP-dependent mechanism had been reported, indicating that the synthesis of ω-4 hydroxylated fatty acids was not exclusive to neutrophils.[2] However, the work by Bednar et al. was the first to identify this compound in human inflammatory cells and to begin to unravel its specific biological functions.[1]
Biosynthesis of this compound
This compound is synthesized from arachidonic acid through the action of cytochrome P450 monooxygenases.[1][3] Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is first released from the sn-2 position of membrane phospholipids by the action of phospholipase A2 (PLA2). Once liberated, it can be metabolized by various enzymatic pathways. The synthesis of this compound proceeds via the CYP pathway, specifically involving ω-4 hydroxylation.[1] The Human Metabolome Database indicates that enzymes from the Cytochrome P450 family 2, subfamily C (CYP2C) are involved in this metabolic step.
The following diagram illustrates the biosynthetic pathway of this compound from membrane phospholipids.
Biological Functions and Signaling Pathways
Subsequent research has illuminated the significant role of this compound as a modulator of neutrophil function, primarily exerting inhibitory effects on key inflammatory processes.
Inhibition of Neutrophil Adhesion and Aggregation
One of the most well-characterized functions of this compound is its ability to inhibit the activation of human neutrophils. In vitro studies have demonstrated that this compound selectively inhibits neutrophil adhesion and aggregation.[4] This is a critical function, as the adhesion of neutrophils to the endothelium and their subsequent aggregation are early and essential steps in the inflammatory cascade.
Inhibition of Leukotriene B4 (LTB4) Synthesis
This compound has also been shown to inhibit the synthesis of leukotriene B4 (LTB4) in human neutrophils.[4] LTB4 is a potent chemoattractant and pro-inflammatory lipid mediator produced via the 5-lipoxygenase (5-LOX) pathway. By suppressing LTB4 synthesis, this compound can dampen the inflammatory response. The precise mechanism of this inhibition is an area of ongoing investigation, but it is hypothesized that this compound may act as a feedback inhibitor of the 5-lipoxygenase pathway. Some studies on other HETEs, such as 15-HETE, suggest that they can suppress 5-lipoxygenation by acting as a competitive substrate or by allosterically modulating the enzyme.[5][6]
The following diagram illustrates the proposed inhibitory effect of this compound on the LTB4 synthesis pathway.
Potential Signaling Mechanisms
The precise signaling pathways through which this compound exerts its inhibitory effects on neutrophils are not yet fully elucidated. However, studies on other HETEs provide potential avenues for investigation. For instance, 12-HETE has been shown to induce a rapid, transient increase in intracellular calcium ([Ca2+]i) in human neutrophils, a process mediated by a pertussis toxin-sensitive G-protein and phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3).[1] It is plausible that this compound may interact with a G-protein coupled receptor on the neutrophil surface, leading to downstream signaling events that ultimately result in the inhibition of pro-inflammatory responses. The activation of various protein kinase C (PKC) isoforms is also a critical component of neutrophil activation.[7] It is possible that this compound may modulate PKC activity to exert its inhibitory effects.
The following diagram outlines a hypothetical signaling pathway for this compound in neutrophils, drawing parallels from the known mechanisms of other HETEs.
Quantitative Data
The following tables summarize the available quantitative data on the production and biological effects of this compound.
Table 1: Endogenous Levels of this compound in Human Neutrophils
| Cell Type | Concentration (pg/10⁸ cells) | Reference |
| Human Polymorphonuclear Leukocytes (PMNLs) | 108 ± 26 | [1] |
Table 2: In Vitro Effects of this compound on Human Neutrophil Functions
| Function | Effect | Concentration | Reference |
| Adhesion | Inhibition | Not specified | [4] |
| Aggregation | Inhibition | Not specified | [4] |
| Leukotriene B4 Synthesis | Inhibition | Not specified | [4] |
Table 3: In Vivo Effects of this compound in a Rabbit Model of Thromboembolic Stroke
| Treatment Group | Baseline ICP (mmHg) | Final ICP (7-h) (mmHg) | Reference |
| Vehicle | 7.7 ± 0.9 | 15.8 ± 2.6 | [4] |
| This compound | 7.7 ± 1.2 | 13.1 ± 2.7 | [4] |
| tPA | 7.6 ± 0.6 | 13.7 ± 2.1 | [4] |
| This compound + tPA | 8.6 ± 0.6 | 11.1 ± 1.2 | [4] |
Key Experimental Protocols
This section provides an overview of the methodologies used in the key experiments that led to the discovery and characterization of this compound.
Isolation and Incubation of Human Neutrophils for Metabolite Profiling
-
Neutrophil Isolation: Human polymorphonuclear leukocytes (PMNLs) are isolated from fresh human blood using density gradient centrifugation.[1]
-
Incubation: Intact PMNLs are incubated with substimulatory amounts of arachidonic acid in the absence of a calcium ionophore.[1]
-
Metabolite Extraction: The incubation is terminated, and the lipids are extracted using organic solvents.[1]
-
HPLC Separation: The extracted lipids are separated by reverse-phase high-performance liquid chromatography (HPLC).[1]
-
GC/MS Analysis: Fractions of interest are collected, derivatized, and analyzed by gas chromatography-mass spectrometry (GC/MS) for structural elucidation.[1]
-
Chiral Phase Chromatography: To determine the stereochemistry of the hydroxyl group, the purified 16-HETE is derivatized and analyzed on a chiral-phase chromatographic column, with comparison to authentic synthetic stereoisomers.[1]
The following diagram illustrates the experimental workflow for the discovery of this compound.
Neutrophil Adhesion Assay
-
Neutrophil Labeling: Isolated human neutrophils are labeled with a fluorescent dye, such as calcein-AM.[8]
-
Endothelial Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in multi-well plates.
-
Activation of Endothelial Cells: HUVECs are activated with an inflammatory stimulus (e.g., TNF-α) to induce the expression of adhesion molecules.
-
Co-incubation: Labeled neutrophils are added to the activated HUVEC monolayers and incubated for a defined period.
-
Washing: Non-adherent neutrophils are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent neutrophils is measured using a fluorescence plate reader. The percentage of adherent cells is calculated relative to the total number of neutrophils added.
Neutrophil Aggregation Assay
-
Neutrophil Preparation: Isolated human neutrophils are resuspended in a suitable buffer.
-
Agonist Addition: A stimulating agent (e.g., fMLP) is added to induce aggregation.
-
Measurement of Aggregation: Neutrophil aggregation can be measured by changes in light transmission through the cell suspension using an aggregometer. As cells aggregate, the light transmission increases.[9]
-
Inhibition Studies: To assess the inhibitory effect of this compound, neutrophils are pre-incubated with this compound before the addition of the aggregating agent.
Conclusion and Future Directions
The discovery of this compound has opened up a new area of research in the field of inflammation. As an endogenous inhibitor of neutrophil activation, it holds significant therapeutic potential for a variety of inflammatory diseases and conditions, including thromboembolic stroke.[4][10]
Further research is needed to fully elucidate the molecular mechanisms underlying the biological effects of this compound. Identifying its specific receptor(s) on neutrophils and delineating the downstream signaling pathways will be crucial for the development of targeted therapeutics. Moreover, a more comprehensive understanding of its production and regulation in various physiological and pathological states will provide further insights into its role in human health and disease. The development of stable and potent synthetic analogs of this compound may also pave the way for novel anti-inflammatory therapies.
References
- 1. Effect of 12-hydroxyeicosatetraenoic acid on cytosolic calcium in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium signaling and regulation of neutrophil functions: Still a long way to go - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Synthesis of (16-20)-hydroxyeicosatetraenoic acids (HETE) [reactome.org]
- 4. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: structure-activity relationship and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase C isoforms mediate the formation of neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil-aggregating activity of monohydroxyeicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
The Modulatory Role of 16(R)-HETE on Neutrophil Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE), a cytochrome P450-derived metabolite of arachidonic acid, in modulating the activity of neutrophils. Neutrophils are key effector cells of the innate immune system, and their tightly regulated activation is critical in the inflammatory response. Dysregulation of neutrophil activity can lead to tissue damage and the exacerbation of inflammatory diseases. This document details the inhibitory effects of this compound on key neutrophil functions, including adhesion, aggregation, and the synthesis of the potent chemoattractant leukotriene B4 (LTB4). We present available quantitative data, detailed experimental protocols for studying neutrophil functions, and hypothesized signaling pathways based on the known mechanisms of related lipid mediators. This guide is intended to be a valuable resource for researchers and professionals in the fields of inflammation, immunology, and drug development.
Introduction
Neutrophils, the most abundant type of white blood cell, are indispensable for host defense against pathogens. Upon activation by various stimuli, neutrophils employ a range of effector functions, including directed migration (chemotaxis), adhesion to the endothelium, degranulation to release cytotoxic and pro-inflammatory molecules, and the production of reactive oxygen species (ROS) in a process known as the respiratory burst. While essential for immunity, excessive or prolonged neutrophil activation can contribute to the pathogenesis of numerous inflammatory conditions, including arthritis, ischemia-reperfusion injury, and acute respiratory distress syndrome.
Eicosanoids, a class of signaling lipids derived from arachidonic acid, are potent regulators of neutrophil activity. Among these, hydroxyeicosatetraenoic acids (HETEs) have emerged as significant modulators of inflammation. This compound is a specific stereoisomer produced from arachidonic acid by cytochrome P450 enzymes within human polymorphonuclear leukocytes (PMNs)[1]. In contrast to many other eicosanoids that are pro-inflammatory, in vitro studies have demonstrated that this compound exerts an inhibitory influence on neutrophil activation[1]. This unique profile suggests that this compound and its signaling pathways may represent novel therapeutic targets for inflammatory diseases.
Quantitative Effects of this compound on Neutrophil Functions
The primary documented effects of this compound on human neutrophils are inhibitory. The following tables summarize the available quantitative data from in vitro studies.
| Neutrophil Function | Agonist | This compound Concentration | Inhibition (%) | Reference |
| Adhesion | fMLP (1 µM) | 10 µM | ~50% | [1] |
| Aggregation | fMLP (1 µM) | 10 µM | ~60% | [1] |
| LTB4 Synthesis | A23187 (5 µM) | 10 µM | ~75% | [1] |
Table 1: Inhibitory Effects of this compound on Human Neutrophil Functions
| HETE Isomer | Neutrophil Function | Potency/Effect | Reference |
| This compound | Adhesion, Aggregation, LTB4 Synthesis | Inhibitory | [1] |
| 5(R)-HETE | Chemotaxis | More potent than 5(S)-HETE | [2] |
| 5(S)-HETE | Chemotaxis | Potent chemoattractant | [2][3] |
| 12(R)-HETE | Chemotaxis, Intracellular Ca2+ release | Chemoattractant, slightly less active than 12(S)-HETE in Ca2+ release | [4] |
| 12(S)-HETE | Chemotaxis, Intracellular Ca2+ release | Potent chemoattractant and inducer of Ca2+ release | [4] |
| 15(S)-HETE | Migration, Adhesion | Inhibitory | [5] |
| 20-HETE | Synthesis in neutrophils | Increased by Angiotensin II and Endothelin-1 | [6] |
Table 2: Comparative Effects of Different HETE Isomers on Neutrophil Functions
Signaling Pathways
The precise signaling mechanism by which this compound modulates neutrophil activity has not been fully elucidated. However, based on the known signaling of other HETEs and lipid mediators in neutrophils, a putative pathway can be proposed. Many HETEs exert their effects through G-protein coupled receptors (GPCRs)[7]. For instance, LTB4, a potent neutrophil chemoattractant, signals through the high-affinity BLT1 and low-affinity BLT2 receptors[8][9][10]. It is plausible that this compound interacts with a yet-to-be-identified GPCR on the neutrophil surface. This interaction could lead to the inhibition of downstream signaling cascades that are crucial for neutrophil activation, such as those leading to increased intracellular calcium concentrations and activation of protein kinase C (PKC), which are essential for adhesion, degranulation, and the respiratory burst[11].
Below is a hypothesized signaling pathway for the inhibitory action of this compound on neutrophil activation.
References
- 1. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 20-Hydroxyeicosatetraenoic acid synthesis is increased in human neutrophils and platelets by angiotensin II and endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium signaling and regulation of neutrophil functions: Still a long way to go - PubMed [pubmed.ncbi.nlm.nih.gov]
16(R)-HETE: A Cytochrome P450-Derived Mediator in Inflammation and Vascular Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) is a stereospecific metabolite of arachidonic acid, primarily synthesized by cytochrome P450 (CYP) enzymes. This bioactive lipid plays a significant role in modulating inflammatory responses, particularly by influencing the function of polymorphonuclear leukocytes (PMNs), and exhibits effects on vascular homeostasis. Emerging evidence suggests its potential as a therapeutic target in ischemic and inflammatory conditions. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, proposed signaling pathways, physiological and pathological significance, and key experimental methodologies for its study.
Introduction
Eicosanoids, derived from the oxygenation of arachidonic acid, are a class of potent signaling molecules involved in a myriad of physiological and pathological processes.[1] While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been extensively studied, the cytochrome P450 (CYP) pathway represents a third major route for arachidonic acid metabolism, yielding a diverse array of bioactive epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[1][2] Among the HETEs, this compound has emerged as a molecule of interest due to its specific biological activities, particularly its role as an endogenous modulator of neutrophil function.
Biosynthesis of this compound
This compound is formed from arachidonic acid through the action of specific cytochrome P450 monooxygenases.[3] This enzymatic reaction involves the hydroxylation of arachidonic acid at the 16th carbon position with R-stereospecificity.
Key Enzymes
The primary enzymes responsible for the synthesis of this compound belong to the cytochrome P450 superfamily, particularly the CYP2C and CYP4F subfamilies.[2] These enzymes catalyze the ω- and (ω-1)-hydroxylation of arachidonic acid.[2] In human polymorphonuclear leukocytes (PMNLs), the formation of this compound is attributed to a cytochrome P450 ω- and ω-4 oxygenase.[4]
Biosynthetic Pathway
The synthesis of this compound from arachidonic acid can be visualized as a single enzymatic step catalyzed by specific CYP isoforms.
Figure 1: Biosynthesis of this compound from arachidonic acid.
Signaling Pathways of this compound
The precise signaling mechanisms of this compound are still under investigation. However, based on its biological effects and the known pathways of structurally similar HETEs, such as 12-HETE, a putative signaling cascade can be proposed. It is important to note that further research is required to definitively confirm these pathways for this compound.
Proposed Receptor and Downstream Effectors
While a specific receptor for this compound has not been definitively identified, it is plausible that it acts through a G-protein coupled receptor (GPCR), similar to other eicosanoids.[5][6] The signaling of 12(S)-HETE has been shown to involve the orphan GPCR, GPR31.[5] If this compound utilizes a similar pathway, it could lead to the activation of downstream signaling cascades involving Rho GTPases and ROCK kinases, ultimately affecting cytoskeletal dynamics and cellular function.
Figure 2: Proposed signaling pathway for this compound.
Physiological and Pathological Roles
This compound has been implicated in several physiological and pathological processes, primarily related to inflammation and the cardiovascular system.
Modulation of Neutrophil Function
A key biological role of this compound is the modulation of human polymorphonuclear leukocyte (PMN) function. It has been shown to be an endogenous inhibitor of neutrophil adhesion and aggregation. Furthermore, this compound selectively inhibits the synthesis of leukotriene B4 (LTB4), a potent pro-inflammatory chemoattractant.[7]
Cardiovascular and Renal Effects
In the kidney, 16-HETE is a minor CYP450 metabolite of arachidonic acid that demonstrates stereospecific biological activity.[8] Specifically, this compound has been shown to inhibit proximal tubule Na+/K+-ATPase activity.[8] This suggests a role in regulating renal electrolyte and fluid transport.
Role in Ischemic Stroke
Preclinical studies have highlighted a potential therapeutic role for this compound in ischemic stroke. In a rabbit model of thromboembolic stroke, administration of this compound was found to suppress the increase in intracranial pressure (ICP).[7][9] This effect is likely linked to its inhibitory actions on neutrophil activation, which is known to contribute to the pathophysiology of stroke.[7]
Potential Role in Cancer
While the direct role of this compound in cancer is not well-defined, other HETEs, such as 12-HETE and 20-HETE, are known to be involved in cancer cell proliferation, angiogenesis, and metastasis.[10][11] Given that HETEs can have diverse and sometimes opposing effects, further investigation into the specific actions of this compound in cancer is warranted.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Production of this compound by Human Polymorphonuclear Leukocytes (PMNLs)
| Cell Type | Condition | 16-HETE Concentration (pg/10⁸ cells) | Reference |
| Human PMNLs | Endogenous | 108 ± 26 | [4] |
Table 2: In Vivo Effect of this compound on Intracranial Pressure (ICP) in a Rabbit Model of Thromboembolic Stroke
| Treatment Group | Baseline ICP (mm Hg) | Final ICP (7-h time point) (mm Hg) | Reference |
| This compound | 7.7 ± 1.2 | 13.1 ± 2.7 | [7] |
| Vehicle | 7.7 ± 0.9 | 15.8 ± 2.6 | [7] |
| Tissue Plasminogen Activator (tPA) | 7.6 ± 0.6 | 13.7 ± 2.1 | [7] |
| This compound + tPA | 8.6 ± 0.6 | 11.1 ± 1.2 | [7] |
Table 3: In Vitro Inhibition of Proximal Tubule Na+/K+-ATPase Activity by this compound
| Concentration of this compound | Inhibition of ATPase Activity | Reference |
| 2 µM | Up to 60% | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the extraction and quantification of this compound from biological samples.
Figure 3: Workflow for LC-MS/MS quantification of this compound.
Protocol Details:
-
Sample Collection and Internal Standard Spiking: Collect biological samples (e.g., cell pellets, plasma) and immediately add a known amount of a deuterated internal standard (e.g., 16(S)-HETE-d8) to correct for extraction losses and matrix effects.
-
Lipid Extraction: Perform lipid extraction using a suitable method such as the Bligh-Dyer or Folch method, or utilize solid-phase extraction (SPE) cartridges for cleaner extracts.
-
Hydrolysis (Optional): For total this compound measurement (free and esterified), perform alkaline hydrolysis (e.g., with KOH in methanol) to release this compound from phospholipids.
-
Sample Concentration and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.
-
LC Separation: Inject the reconstituted sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) to separate this compound from other lipids.
-
MS/MS Detection: Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Set the instrument to multiple reaction monitoring (MRM) mode to specifically detect the transition of the precursor ion of this compound (m/z 319.2) to a specific product ion.
-
Quantification: Generate a standard curve using known concentrations of authentic this compound and the internal standard. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Neutrophil Adhesion Assay
This protocol describes a static adhesion assay to assess the effect of this compound on neutrophil adhesion to endothelial cells.
Protocol Details:
-
Endothelial Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cells to confluence in a 96-well plate.
-
Endothelial Cell Activation: Treat the endothelial cell monolayer with an inflammatory stimulus (e.g., TNF-α or LPS) for a specified time to upregulate the expression of adhesion molecules.
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Neutrophil Labeling: Label the isolated neutrophils with a fluorescent dye (e.g., calcein-AM) for easy quantification.
-
Treatment with this compound: Pre-incubate the fluorescently labeled neutrophils with various concentrations of this compound or vehicle control.
-
Co-incubation: Add the treated neutrophils to the activated endothelial cell monolayer and incubate to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent neutrophils.
-
Quantification: Measure the fluorescence intensity of the remaining adherent neutrophils in each well using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adherent neutrophils for each treatment condition relative to the total number of neutrophils added.
Inhibition of Leukotriene B4 (LTB4) Synthesis Assay
This protocol outlines a method to determine the effect of this compound on LTB4 production by neutrophils.
Protocol Details:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood as described in the adhesion assay protocol.
-
Pre-incubation with this compound: Pre-incubate the isolated neutrophils with different concentrations of this compound or vehicle control.
-
Neutrophil Stimulation: Stimulate the neutrophils with a calcium ionophore (e.g., A23187) or another relevant agonist to induce the synthesis and release of LTB4.
-
Sample Collection: After the stimulation period, centrifuge the neutrophil suspension to pellet the cells and collect the supernatant.
-
LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or by LC-MS/MS.
-
Data Analysis: Determine the inhibitory effect of this compound on LTB4 synthesis by comparing the LTB4 concentrations in the treated samples to the vehicle control.
Conclusion
This compound is a cytochrome P450-derived arachidonic acid metabolite with distinct biological activities, primarily centered on the modulation of inflammation and vascular function. Its ability to inhibit neutrophil activation and reduce intracranial pressure in a preclinical stroke model highlights its potential as a therapeutic agent. While its precise signaling pathways are still being elucidated, the available data suggest a role for this lipid mediator in cellular processes that are critical in various disease states. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biology of this compound and explore its therapeutic potential. Further research is warranted to fully characterize its receptors, downstream signaling cascades, and its role in a broader range of physiological and pathological conditions.
References
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P-450-dependent oxidation of arachidonic acid to 16-, 17-, and 18-hydroxyeicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 16(R)-hydroxy-5,8,11,14-eicosatetraenoic acid, a new arachidonate metabolite in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 6. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwyo.edu [uwyo.edu]
The Enigmatic Signaling of 16(R)-HETE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16(R)-hydroxyeicosatetraenoic acid [16(R)-HETE] is a cytochrome P450-derived metabolite of arachidonic acid with demonstrated biological activities, including the modulation of ion transport and inflammatory responses.[1] Despite its known effects, the precise signaling cascade initiated by this compound remains an area of active investigation. A dedicated cell surface receptor has yet to be definitively identified, distinguishing it from other well-characterized hydroxyeicosatetraenoic acids such as 12(S)-HETE, which signals through the G protein-coupled receptor GPR31. This guide provides a comprehensive overview of the current understanding of this compound's signaling, drawing upon its established biological effects and the signaling paradigms of related eicosanoids. We will explore a putative signaling pathway, present available quantitative data, and detail relevant experimental protocols to facilitate further research into this intriguing signaling molecule.
Introduction to this compound
This compound is a stereospecific derivative of arachidonic acid, produced through the action of cytochrome P450 (CYP) enzymes.[1] It is recognized as an endogenous modulator of cellular function, particularly in the context of renal physiology and inflammation.[1] Notably, this compound has been shown to inhibit Na+/K+-ATPase activity in the proximal tubules of the kidney and to suppress the activation of human polymorphonuclear leukocytes (PMNs), including their adhesion, aggregation, and the synthesis of the pro-inflammatory mediator leukotriene B4.[2] These actions suggest a role for this compound in cellular homeostasis and the regulation of inflammatory processes.
The Putative Signaling Cascade of this compound
While a specific receptor for this compound has not been identified, its known biological effects allow for the formulation of a hypothetical signaling pathway. The inhibition of Na+/K+-ATPase by other eicosanoids, such as 20-HETE, is known to be mediated by Protein Kinase C (PKC). It is plausible that this compound may engage a similar mechanism.
This proposed pathway suggests that this compound may bind to an as-yet-unidentified orphan G protein-coupled receptor (GPCR). This interaction could lead to the activation of PKC, which in turn phosphorylates and inhibits the Na+/K+-ATPase. The inhibition of PMN activation may also be a downstream consequence of this pathway, although the precise molecular links remain to be elucidated.
Quantitative Data
The available quantitative data for the biological effects of this compound is currently limited. The following table summarizes the key reported value.
| Biological Effect | Target/System | Concentration/Value | Reference |
| Inhibition of proximal tubule ATPase activity | Kidney proximal tubules | 2 µM (resulting in up to 60% inhibition) | --INVALID-LINK-- |
Table 1: Quantitative Biological Activity of this compound
Further research is required to determine the binding affinity (Kd) of this compound for its putative receptor and the effective concentrations (EC50) for its various cellular effects.
Experimental Protocols
Given the known biological activities of this compound, the following experimental protocols are central to investigating its signaling cascade.
Na+/K+-ATPase Activity Assay
This assay is crucial for confirming the inhibitory effect of this compound on Na+/K+-ATPase and for dissecting the upstream signaling components.
References
- 1. Orphan G protein-coupled receptors: the ongoing search for a home - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 16(R)-HETE in Vascular Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) and its emerging role in vascular homeostasis. While extensive research has focused on other hydroxyeicosatetraenoic acids (HETEs) such as 20-HETE, this compound is gaining recognition for its unique biological activities. This document synthesizes the current understanding of this compound, including its biosynthesis, its effects on vascular and inflammatory cells, and its potential therapeutic implications. Particular emphasis is placed on its indirect influence on the vasculature through the modulation of leukocyte function. This guide also presents detailed experimental protocols and quantitative data from key studies to facilitate further research in this area.
Introduction to HETEs and Vascular Homeostasis
Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP), lipoxygenase (LOX), and cyclooxygenase (COX) enzymes.[1][2] These molecules are critical regulators of a wide array of physiological and pathophysiological processes, including vascular tone, inflammation, cell growth, and apoptosis.[3][4]
Vascular homeostasis is a dynamic process involving the coordinated function of endothelial cells, vascular smooth muscle cells (VSMCs), and circulating blood cells to maintain blood fluidity, vessel wall integrity, and appropriate blood flow. Eicosanoids, including HETEs, are potent modulators of this balance.[3]
Among the HETEs, 20-HETE is the most extensively studied in the context of vascular biology. It is known to be a potent vasoconstrictor and plays a significant role in the regulation of vascular tone in various tissues.[2][3] In contrast, this guide focuses on this compound, a less-explored but functionally significant arachidonic acid metabolite.
Biosynthesis of this compound
This compound is a cytochrome P450 (CYP)-dependent metabolite of arachidonic acid.[2] It is notably produced by human polymorphonuclear leukocytes (PMNs), also known as neutrophils. In intact PMNs, this compound is generated alongside 20-HETE, suggesting a common or related biosynthetic pathway.[5] The formation of this compound in these cells is sensitive to inhibitors of cytochrome P450, indicating the involvement of a P450 omega- and/or omega-4 oxygenase.[5]
The stereospecificity of its synthesis, resulting in the (R) enantiomer, points to a tightly regulated enzymatic process.[5] Once synthesized, this compound can be esterified into the lipids of PMNs, suggesting a mechanism for its storage and subsequent release upon cellular activation.[5]
Effects of this compound on Vascular Homeostasis
Current evidence suggests that this compound primarily influences vascular homeostasis indirectly through its potent anti-inflammatory effects on polymorphonuclear leukocytes (PMNs). By modulating leukocyte activity, this compound can mitigate inflammatory responses at the vascular wall, thereby contributing to the maintenance of vascular health.
Inhibition of Leukocyte Function
This compound has been demonstrated to be an endogenous inhibitor of human neutrophil adhesion and aggregation. This is a critical function, as the adhesion of activated neutrophils to the vascular endothelium is a key initiating event in vascular inflammation. By inhibiting this process, this compound can reduce leukocyte-endothelial interactions, a hallmark of many cardiovascular diseases.
Furthermore, this compound selectively inhibits the synthesis of leukotriene B4 (LTB4) in PMNs.[2] LTB4 is a powerful pro-inflammatory mediator that promotes neutrophil chemotaxis and activation. By suppressing LTB4 production, this compound further dampens the inflammatory cascade.
Cerebrovascular Effects
The vasoprotective potential of this compound is highlighted in a rabbit model of thromboembolic stroke. In this model, administration of this compound significantly suppressed the increase in intracranial pressure (ICP) following embolization.[2] This effect is likely attributable to its anti-inflammatory properties, reducing the influx and activation of leukocytes in the ischemic brain tissue, thereby mitigating edema and subsequent rises in ICP.
Quantitative Data
The following tables summarize the available quantitative data on the production and effects of this compound.
Table 1: Endogenous Production of HETEs in Human Polymorphonuclear Leukocytes
| Eicosanoid | Concentration (pg/10⁸ cells) |
| 16-HETE | 108 ± 26 |
| 20-HETE | 341 ± 69 |
| Data from Bednar et al. (2000)[5] |
Table 2: Effect of this compound on Intracranial Pressure (ICP) in a Rabbit Thromboembolic Stroke Model
| Treatment Group | Baseline ICP (mm Hg) | Final ICP (7-hour time point) (mm Hg) |
| Vehicle | 7.7 ± 0.9 | 15.8 ± 2.6 |
| This compound | 7.7 ± 1.2 | 13.1 ± 2.7 |
| Tissue Plasminogen Activator (tPA) | 7.6 ± 0.6 | 13.7 ± 2.1 |
| This compound + tPA | 8.6 ± 0.6 | 11.1 ± 1.2 |
| Data from Bednar et al. (2000)[2] |
Comparative Analysis with Other HETEs
The vascular effects of this compound appear to contrast with those of the more extensively studied 20-HETE. While this compound demonstrates anti-inflammatory and potentially vasoprotective properties, 20-HETE is primarily associated with pro-hypertensive and pro-inflammatory actions.
Table 3: Comparison of Vascular Effects of this compound and 20-HETE
| Feature | This compound | 20-HETE |
| Primary Vascular Effect | Indirectly vasoprotective via anti-inflammatory actions | Vasoconstrictor[2][3] |
| Effect on Leukocytes | Inhibits adhesion, aggregation, and LTB4 synthesis[2] | Pro-inflammatory in some contexts[4][6] |
| Effect on Endothelial Function | Not well-defined, likely protective by reducing inflammation | Can induce endothelial dysfunction[1] |
| Role in Vascular Tone | No direct effect established | Potent regulator, causes vasoconstriction[3] |
| Angiogenesis | Not determined | Pro-angiogenic[7] |
| Inflammation | Anti-inflammatory[2] | Pro-inflammatory, upregulates adhesion molecules and cytokines[4][6] |
Experimental Protocols
Isolation of Human Polymorphonuclear Leukocytes (PMNs)
A common method for isolating PMNs from human blood involves density gradient centrifugation.
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium heparin).
-
Density Gradient Preparation: A dual Ficoll/Histopaque density gradient is prepared by layering Ficoll over Histopaque in a centrifuge tube.
-
Layering and Centrifugation: Diluted blood is carefully layered onto the gradient and centrifuged. This separates the blood components based on their density, with PMNs forming a distinct layer.
-
Harvesting and Washing: The PMN layer is carefully collected, washed with a suitable buffer (e.g., RPMI-HSA), and pelleted by centrifugation.
-
Erythrocyte Lysis: Residual red blood cells are lysed using a hypotonic solution, followed by restoration of osmolarity.
-
Final Wash and Resuspension: The PMNs are washed again and resuspended in the desired medium for subsequent experiments.
In Vitro PMN Adhesion and Aggregation Assays
-
PMN Preparation: Isolated PMNs are resuspended in a suitable buffer.
-
Assay Setup: For adhesion assays, endothelial cells are cultured to confluence in multi-well plates. For aggregation assays, PMNs are used in suspension.
-
Treatment: PMNs (and endothelial cells, if applicable) are pre-incubated with various concentrations of this compound or vehicle control.
-
Stimulation: An activating agent (e.g., a chemoattractant) is added to induce PMN adhesion or aggregation.
-
Quantification:
-
Adhesion: Non-adherent PMNs are washed away, and the number of adherent PMNs is quantified, often by microscopy or by measuring the activity of a PMN-specific enzyme like myeloperoxidase.
-
Aggregation: The change in light transmission through the PMN suspension is measured over time using an aggregometer.
-
Rabbit Thromboembolic Stroke Model and Intracranial Pressure (ICP) Measurement
-
Animal Preparation: Anesthetized rabbits are used. A catheter is placed for the delivery of the embolic clot.
-
ICP Monitoring: A pressure transducer is implanted in the epidural or subarachnoid space to allow for continuous ICP monitoring.
-
Embolization: An autologous blood clot is introduced into the cerebral circulation to induce a stroke.
-
Treatment: this compound, tissue plasminogen activator (tPA), a combination, or a vehicle is administered intravenously.
-
Data Collection: ICP is continuously recorded for a set period (e.g., 7 hours) post-embolization.
Proposed Signaling Pathway and Future Directions
The precise molecular mechanisms by which this compound exerts its inhibitory effects on PMNs are not yet fully elucidated. However, it is likely that it acts through a specific G-protein coupled receptor (GPCR) on the surface of these cells. Activation of this putative receptor could lead to downstream signaling events that interfere with the pathways controlling cell adhesion, aggregation, and the activation of 5-lipoxygenase, the key enzyme in LTB4 synthesis.
Future research should focus on:
-
Receptor Identification: Identifying and characterizing the specific receptor for this compound on leukocytes.
-
Direct Vascular Effects: Investigating whether this compound has any direct effects on endothelial cells and vascular smooth muscle cells, independent of its actions on leukocytes.
-
In Vivo Studies: Expanding in vivo studies to other models of vascular inflammation and injury to further assess the therapeutic potential of this compound.
-
Structure-Activity Relationship: Exploring the structure-activity relationships of this compound to develop more potent and selective analogs for therapeutic use.
Conclusion
This compound is an emerging player in the complex network of eicosanoids that regulate vascular homeostasis. While its direct effects on the vasculature remain to be fully elucidated, its potent anti-inflammatory actions on polymorphonuclear leukocytes position it as a promising candidate for the development of novel therapies for vascular inflammatory diseases. This technical guide provides a foundation for researchers and drug development professionals to build upon as we continue to unravel the full therapeutic potential of this unique arachidonic acid metabolite.
References
- 1. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular actions of 20-HETE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 16(R)-hydroxy-5,8,11,14-eicosatetraenoic acid, a new arachidonate metabolite in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]
Structural Characterization of 16(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of 16(R)-hydroxyeicosatetraenoic acid [16(R)-HETE], a bioactive lipid mediator derived from arachidonic acid. This document details its physicochemical properties, spectroscopic data, relevant experimental protocols for its isolation and analysis, and its role in biological signaling pathways.
Introduction
This compound is an omega-hydroxylated metabolite of arachidonic acid, produced through the cytochrome P450 (CYP) enzyme pathway.[1][2] Specifically, enzymes from the CYP4A and CYP4F families are primarily responsible for the omega-hydroxylation of arachidonic acid to form various hydroxyeicosatetraenoic acids (HETEs), including 16-HETE.[1] This lipid mediator has demonstrated stereospecific biological activities, including the modulation of inflammatory responses and vascular tone. Notably, this compound has been shown to be an endogenous inhibitor of human neutrophil adhesion and aggregation and to reduce the synthesis of the potent chemoattractant leukotriene B4 (LTB4).[3]
Physicochemical and Spectroscopic Data
Precise experimental spectroscopic data for this compound is not extensively available in the public domain. The following tables summarize known physicochemical properties and expected spectroscopic characteristics based on the analysis of related HETE compounds.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (5Z,8Z,11Z,14Z,16R)-16-hydroxyicosa-5,8,11,14-tetraenoic acid | [4] |
| Molecular Formula | C₂₀H₃₂O₃ | [2] |
| Molecular Weight | 320.5 g/mol | [2] |
| CAS Number | 183509-22-0 | [2] |
| Appearance | Solution in ethanol | [2] |
Spectroscopic Data (Predicted and Analog-Based)
Note: The following spectroscopic data are based on predictions and data from structurally similar hydroxyeicosatetraenoic acids due to the lack of publicly available experimental spectra for this compound.
| Technique | Expected Characteristics |
| ¹H NMR | Complex multiplets in the olefinic region (δ 5.3-5.6 ppm) corresponding to the eight vinyl protons. A multiplet around δ 4.1 ppm for the proton on the carbon bearing the hydroxyl group (H-16). A triplet around δ 0.9 ppm for the terminal methyl group protons. Multiple multiplets for the methylene protons along the aliphatic chain. |
| ¹³C NMR | Resonances for the carboxylic acid carbon around δ 177-180 ppm. Multiple resonances in the olefinic region (δ 127-132 ppm). A resonance for the carbon bearing the hydroxyl group (C-16) around δ 70-75 ppm. Resonances for the aliphatic carbons between δ 14-40 ppm. |
| Mass Spectrometry (MS) | Electron Ionization (EI): Expected to show a molecular ion peak (M⁺) at m/z 320, although it may be weak. Common fragmentation includes loss of water (M-18), loss of the carboxyl group (M-45), and cleavage alpha to the hydroxyl group. Electrospray Ionization (ESI): In negative ion mode, a prominent [M-H]⁻ ion at m/z 319 is expected. Tandem MS (MS/MS) of the [M-H]⁻ ion would likely show a characteristic loss of water (m/z 301) and subsequent loss of CO₂ (m/z 257). |
| UV-Vis Spectroscopy | As a conjugated tetraene, this compound is expected to exhibit a maximum absorption (λmax) in the ultraviolet region. While a specific spectrum is unavailable, conjugated fatty acids typically absorb in the 230-280 nm range in a solvent like ethanol. |
| Infrared (IR) Spectroscopy | A broad O-H stretching band around 3300-3500 cm⁻¹ from the hydroxyl and carboxylic acid groups. A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹. C-H stretching bands for sp² and sp³ hybridized carbons just below and above 3000 cm⁻¹. C=C stretching bands around 1650 cm⁻¹. |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and chiral separation of this compound from biological matrices.
Solid-Phase Extraction (SPE) from Plasma
This protocol describes the extraction of HETEs from a plasma sample using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Acidify 1 mL of plasma to pH 3.5 with 2 M formic acid. Add an internal standard if quantitative analysis is required. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of hexane to remove nonpolar lipids.
-
Elution: Elute the HETEs from the cartridge with 5 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for HPLC analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines the separation of this compound and 16(S)-HETE enantiomers using a chiral stationary phase.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase and Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 98:2 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm (based on the conjugated diene chromophore of other HETEs)
-
Injection Volume: 20 µL
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the reconstituted sample extract onto the column.
-
Monitor the separation at 235 nm. The retention times for this compound and 16(S)-HETE will differ, allowing for their separation and quantification.
Signaling Pathways and Biological Activity
This compound is known to modulate inflammatory responses, particularly in neutrophils. While the specific receptor for this compound has not been definitively identified, its structural similarity to other omega-hydroxylated fatty acids, such as 20-HETE which signals through the G-protein coupled receptor GPR75, suggests a potential GPCR-mediated mechanism.[1][5]
One of the key biological activities of this compound is the inhibition of leukotriene B4 (LTB4) synthesis in neutrophils.[3] LTB4 is a potent pro-inflammatory lipid mediator that plays a crucial role in neutrophil chemotaxis and activation. The inhibition of LTB4 synthesis by this compound suggests a negative feedback mechanism in the inflammatory cascade.
Proposed Signaling Pathway for this compound in Neutrophils
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the structural characterization of this compound from a biological sample.
Conclusion
This compound is a biologically active lipid mediator with potential roles in regulating inflammation. While its complete structural characterization using a full suite of spectroscopic techniques is not widely published, this guide provides a comprehensive overview based on available data and established analytical methods for related compounds. The provided protocols offer a starting point for researchers aiming to isolate and analyze this compound, and the proposed signaling pathway provides a framework for further investigation into its mechanism of action. Further research is warranted to fully elucidate the spectroscopic properties and the precise molecular targets of this compound to better understand its physiological and pathological roles.
References
- 1. Bioactive Lipids and Lipid Sensing Receptors - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Metabolite G-Protein Coupled Receptors in Cardio-Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
Methodological & Application
Application Notes and Protocols for the Quantification of 16(R)-HETE using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
16(R)-Hydroxyeicosatetraenoic acid (16(R)-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid.[1][2] As an important lipid mediator, this compound plays a role in various physiological and pathological processes, notably in the modulation of inflammatory responses.[2] Specifically, it has been shown to be produced by human polymorphonuclear leukocytes (PMNs) and to inhibit their adhesion and aggregation, suggesting a potential role in resolving inflammation.[2] Accurate and precise quantification of this compound in biological matrices is crucial for understanding its biological functions and for the development of novel therapeutics targeting inflammatory diseases.
This document provides a detailed application note and protocol for the quantification of this compound in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is essential for the analysis of low-abundance endogenous analytes.
Signaling Pathway of this compound
This compound is synthesized from arachidonic acid by CYP enzymes.[1] Its signaling pathway, particularly in neutrophils, involves the modulation of cellular functions related to inflammation. The following diagram illustrates the biosynthesis of this compound and its subsequent inhibitory effect on neutrophil activation.
Experimental Workflow
The overall experimental workflow for the quantification of this compound from a biological sample to the final data analysis is depicted below. This process includes sample preparation, LC-MS/MS analysis, and data processing.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the LC-MS/MS analysis of this compound. These values may vary depending on the specific instrumentation and matrix used.
| Parameter | Typical Value | Reference |
| Linearity Range | 2.5 - 1000 nM | [3] |
| Lower Limit of Quantification (LLOQ) | 2.5 nM | [3] |
| Intra-day Precision (%RSD) | < 15% | [4] |
| Inter-day Precision (%RSD) | < 15% | [4] |
| Accuracy | 85 - 115% | [4] |
| Internal Standard | 16(S)-HETE-d8 (or other deuterated HETE) | [5] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from plasma samples.
Materials:
-
SPE cartridges (e.g., Oasis MAX or equivalent mixed-mode anion exchange)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal standard (IS) solution (e.g., 16(S)-HETE-d8 in ethanol)
-
Nitrogen evaporator
-
Centrifuge
Protocol:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma, add 10 µL of the internal standard solution. Vortex briefly.
-
Protein Precipitation (Optional but Recommended): Add 600 µL of ice-cold acetonitrile containing 1% formic acid to the plasma sample. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.[6]
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 10% methanol in water.[6]
-
Elution: Elute the analytes with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Chiral Separation (Optional): For the specific separation of this compound from its 16(S)-HETE enantiomer, a chiral column is required.
-
Column: Chiral stationary phase column (e.g., Lux Amylose-2, 150 x 2.0 mm, 3 µm)[5]
-
Mobile Phase A: 0.1% Formic acid in water[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[5]
-
Flow Rate: 50 µL/min[5]
-
Gradient: 50% to 90% B over 40 minutes[5]
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: -4.5 kV
-
Source Temperature: 525°C
-
Collision Gas: Nitrogen
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 16-HETE | 319 | 189 | -30 |
| 16-HETE-d8 (IS) | 327 | 195 | -30 |
Note: The precursor ion for HETEs is the deprotonated molecule [M-H]⁻. The product ions are generated from the fragmentation of the precursor ion in the collision cell. The specific product ion for 16-HETE at m/z 189 is a characteristic fragment. Collision energy should be optimized for the specific instrument used.[7]
Calibration Curve Preparation
-
Prepare a stock solution of this compound in ethanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the samples (e.g., 2.5, 5, 10, 50, 100, 500, 1000 nM).
-
Process the calibration standards using the same sample preparation protocol as the unknown samples, including the addition of the internal standard.
-
Analyze the processed calibration standards by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.
Conclusion
The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a comprehensive guide for researchers, scientists, and drug development professionals. Accurate measurement of this compound will facilitate a deeper understanding of its role in health and disease and aid in the development of targeted therapies.
References
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols: 16(R)-HETE Cell-Based Neutrophil Adhesion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil adhesion to the vascular endothelium is a critical initiating event in the inflammatory cascade. Uncontrolled neutrophil adhesion and subsequent infiltration into tissues can contribute to the pathology of various inflammatory diseases. Therefore, the identification and characterization of compounds that modulate neutrophil adhesion are of significant interest in drug discovery and development. 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) is a cytochrome P450-derived metabolite of arachidonic acid that has been shown to selectively inhibit human polymorphonuclear leukocyte (neutrophil) adhesion and aggregation, suggesting its potential as a novel therapeutic strategy for ischemic and inflammatory conditions[1].
These application notes provide a detailed protocol for a cell-based in vitro assay to quantify the inhibitory effect of this compound on neutrophil adhesion to activated endothelial cells under static conditions.
Principle of the Assay
This assay measures the adhesion of isolated human neutrophils to a monolayer of activated endothelial cells. Neutrophils are fluorescently labeled for easy quantification. The endothelial cell monolayer is stimulated with an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α), to upregulate the expression of adhesion molecules. Labeled neutrophils are then co-incubated with the activated endothelial cells in the presence or absence of this compound. Non-adherent neutrophils are washed away, and the fluorescence of the remaining adherent neutrophils is measured. A decrease in fluorescence in the presence of this compound indicates its inhibitory effect on neutrophil adhesion.
Proposed Signaling Pathway for this compound-Mediated Inhibition of Neutrophil Adhesion
While the precise signaling pathway for this compound in neutrophils is not fully elucidated, based on the known mechanisms of other hydroxyeicosatetraenoic acids (HETEs) and neutrophil signaling, a plausible pathway can be proposed. Many chemoattractants that induce neutrophil adhesion bind to G-protein coupled receptors (GPCRs), leading to downstream signaling cascades that result in the activation of integrins and increased cell adhesion[2][3][4][5][6]. It is hypothesized that this compound may interfere with this process. For instance, 15-HETE has been shown to modulate receptor-agonist-triggered cell activation by interfering with G-protein stimulation of phospholipase C and subsequent calcium mobilization[7].
Caption: Proposed mechanism of this compound in neutrophil adhesion.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lonza | C2519A |
| Endothelial Cell Growth Medium-2 (EGM-2) | Lonza | CC-3162 |
| Human Neutrophils | Isolated from fresh human blood | N/A |
| Polymorphprep™ | Axis-Shield | 1114742 |
| RPMI 1640 Medium, no phenol red | Gibco | 11835030 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Recombinant Human TNF-α | R&D Systems | 210-TA |
| This compound | Cayman Chemical | 34430 |
| Calcein-AM | Invitrogen | C3100MP |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Trypan Blue Solution | Gibco | 15250061 |
| 96-well black, clear-bottom plates | Corning | 3603 |
Equipment
-
Laminar flow hood
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
-
Fluorescence microplate reader
-
Inverted microscope
-
Hemocytometer
Experimental Workflow
Caption: Workflow for the this compound neutrophil adhesion assay.
Detailed Methodologies
1. Endothelial Cell Culture
-
Culture HUVECs in EGM-2 medium supplemented with growth factors, cytokines, and 10% FBS in a T-75 flask.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency. For the assay, seed HUVECs into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and grow to confluence (typically 1-2 days).
2. Isolation of Human Neutrophils
-
Note: All procedures should be performed under sterile conditions.
-
Collect fresh human blood from healthy volunteers in tubes containing an anticoagulant (e.g., EDTA).
-
Carefully layer 5 mL of whole blood over 5 mL of room temperature Polymorphprep™ in a 15 mL conical tube.
-
Centrifuge at 500 x g for 35 minutes at room temperature with the brake off.
-
After centrifugation, two leukocyte bands will be visible. The upper band contains mononuclear cells, and the lower band contains neutrophils.
-
Carefully aspirate and discard the upper plasma and mononuclear cell layers.
-
Collect the neutrophil layer and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 400 x g for 10 minutes at room temperature.
-
To lyse any remaining red blood cells, resuspend the pellet in 1 mL of sterile, ice-cold water for 30 seconds, followed immediately by the addition of 9 mL of ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the neutrophil pellet in RPMI 1640 medium.
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The viability should be >95%.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in RPMI 1640.
3. Activation of Endothelial Cells
-
Once the HUVECs in the 96-well plate are confluent, carefully aspirate the culture medium.
-
Add fresh EGM-2 medium containing 10 ng/mL of TNF-α to each well.
-
For control wells, add medium without TNF-α.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
4. Fluorescent Labeling of Neutrophils
-
Centrifuge the isolated neutrophils (from step 2.12) at 300 x g for 5 minutes.
-
Resuspend the cell pellet in RPMI 1640 at a concentration of 1 x 10⁶ cells/mL.
-
Add Calcein-AM to a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the labeled neutrophils twice with RPMI 1640 to remove excess dye by centrifuging at 300 x g for 5 minutes.
-
Resuspend the final pellet in RPMI 1640 at a concentration of 1 x 10⁶ cells/mL.
5. Neutrophil Adhesion Assay
-
After the 4-6 hour activation period, gently wash the HUVEC monolayer twice with pre-warmed RPMI 1640 to remove TNF-α.
-
Prepare different concentrations of this compound in RPMI 1640. A vehicle control (e.g., DMSO) should also be prepared at the same final concentration used for the highest this compound dilution.
-
In a separate plate, pre-incubate the Calcein-AM labeled neutrophils with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the pre-treated neutrophil suspension (containing 1 x 10⁵ cells) to each well of the HUVEC-containing plate.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, gently wash the wells three times with 200 µL of pre-warmed PBS to remove non-adherent neutrophils.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity of each well using a fluorescence microplate reader with excitation at 485 nm and emission at 520 nm.
Data Presentation and Analysis
The results can be expressed as the percentage of neutrophil adhesion relative to the positive control (activated endothelial cells with vehicle-treated neutrophils).
Calculation:
Percentage of Adhesion Inhibition = [1 - (Fluorescence(Test Compound) - Fluorescence(Background)) / (Fluorescence(Positive Control) - Fluorescence(Background))] x 100
Where:
-
Fluorescence(Test Compound): Fluorescence of wells with activated endothelial cells, neutrophils, and this compound.
-
Fluorescence(Background): Fluorescence of wells with activated endothelial cells but no neutrophils.
-
Fluorescence(Positive Control): Fluorescence of wells with activated endothelial cells and vehicle-treated neutrophils.
The data should be presented in a clear, tabular format. An example is provided below.
| Treatment Group | This compound Concentration (µM) | Mean Fluorescence (AU) ± SD | Percentage of Adhesion Inhibition (%) |
| Negative Control (Unstimulated HUVECs) | 0 | Value | Value |
| Positive Control (TNF-α stimulated) | 0 (Vehicle) | Value | 0 |
| This compound | 0.1 | Value | Value |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 100 | Value | Value |
From a dose-response curve, an IC₅₀ value (the concentration of this compound that inhibits 50% of neutrophil adhesion) can be calculated.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of unbound Calcein-AM | Increase the number of washes after labeling. |
| Cell death leading to Calcein leakage | Ensure high neutrophil viability after isolation. | |
| Low fluorescence signal | Low labeling efficiency | Optimize Calcein-AM concentration and incubation time. |
| Low neutrophil adhesion to activated HUVECs | Confirm HUVEC activation by checking for morphological changes or assaying for adhesion molecule expression (e.g., E-selectin). | |
| High variability between replicates | Uneven cell seeding | Ensure a homogenous cell suspension when seeding HUVECs and adding neutrophils. |
| Inconsistent washing | Use a multichannel pipette and be gentle but consistent with washing steps. |
Conclusion
This cell-based neutrophil adhesion assay provides a robust and quantifiable method to evaluate the inhibitory potential of compounds like this compound. The detailed protocol and workflow are designed to guide researchers in obtaining reliable and reproducible data for the study of inflammatory processes and the development of novel anti-inflammatory therapeutics.
References
- 1. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling by neutrophil G protein-coupled receptors that regulate the release of superoxide anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of G protein-coupled receptor in neutrophil dysfunction during sepsis-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 16(R)-HETE in a Rabbit Model of Thromboembolic Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo effects of 16(R)-Hydroxyeicosatetraenoic acid [16(R)-HETE] in a rabbit model of thromboembolic stroke. The protocols and data presented are based on published research and are intended to guide the design and execution of similar preclinical studies.
Introduction
Thromboembolic stroke, a leading cause of mortality and long-term disability, is characterized by the occlusion of a cerebral artery by a blood clot, leading to ischemia and subsequent neuronal damage. The inflammatory cascade initiated by ischemia plays a crucial role in the secondary brain injury, including the development of cerebral edema and increased intracranial pressure (ICP). Activated polymorphonuclear leukocytes (PMNs) are key contributors to this inflammatory response.
This compound is a cytochrome P450-derived metabolite of arachidonic acid. In vitro studies have demonstrated its ability to selectively inhibit the activation of human PMNs, including their adhesion, aggregation, and the synthesis of the potent chemoattractant leukotriene B4 (LTB4)[1]. This suggests a potential therapeutic role for this compound in mitigating the inflammatory component of ischemic stroke. The following data and protocols summarize the key findings of an in vivo study evaluating the efficacy of this compound in a rabbit model of thromboembolic stroke[1].
Data Presentation
The primary endpoint for efficacy in the described study was the suppression of increased intracranial pressure (ICP) following thromboembolic stroke. The data below summarizes the changes in ICP from baseline to 7 hours post-embolization in different treatment groups.
Table 1: Effect of this compound on Intracranial Pressure (ICP) in a Rabbit Model of Thromboembolic Stroke
| Treatment Group | Baseline ICP (mm Hg, Mean ± SE) | Final ICP at 7 hours (mm Hg, Mean ± SE) |
| Vehicle-Treated | 7.7 ± 0.9 | 15.8 ± 2.6 |
| This compound | 7.7 ± 1.2 | 13.1 ± 2.7 |
| Tissue Plasminogen Activator (tPA) | 7.6 ± 0.6 | 13.7 ± 2.1 |
| This compound + tPA | 8.6 ± 0.6 | 11.1 ± 1.2 |
Data sourced from[1]
The results indicate that animals treated with this compound showed a significant suppression of the increase in ICP compared to the vehicle-treated group[1]. Notably, the combination of this compound and tPA resulted in no significant change in ICP over the 7-hour period, suggesting a potential synergistic or additive beneficial effect[1].
Experimental Protocols
The following are detailed methodologies for the key experiments involved in studying this compound in a rabbit model of thromboembolic stroke.
Rabbit Model of Thromboembolic Stroke
This protocol describes the creation of a thromboembolic stroke model in rabbits using an autologous blood clot.
Materials:
-
New Zealand White rabbits (2-2.5 kg)
-
Anesthetic agents (e.g., ketamine, xylazine, isoflurane)
-
Surgical instruments for vessel exposure and catheterization
-
Catheters
-
Guidewires
-
Fluoroscopy equipment
-
Physiological monitoring equipment (for heart rate, blood pressure, etc.)
-
Autologous whole blood
Procedure:
-
Animal Preparation: Anesthetize the rabbit and maintain anesthesia throughout the surgical procedure. Monitor vital signs continuously.
-
Autologous Clot Preparation:
-
Aseptically draw a small volume of arterial blood from the rabbit.
-
Transfer the blood into a sterile tube.
-
Allow the blood to clot at room temperature. The size of the clot should be standardized for consistency across experiments.
-
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA).
-
Carefully dissect the CCA and its bifurcation into the internal carotid artery (ICA) and external carotid artery (ECA).
-
Introduce a catheter via the femoral artery and navigate it to the desired cerebral artery (e.g., middle cerebral artery) under fluoroscopic guidance.
-
-
Embolization:
-
Introduce the prepared autologous clot into the catheter.
-
Gently inject the clot into the target cerebral artery to induce occlusion.
-
Confirm the occlusion via angiography.
-
-
Post-Operative Care:
-
Withdraw the catheter and close the incisions.
-
Allow the animal to recover from anesthesia under monitoring.
-
Provide appropriate post-operative analgesia and care.
-
Administration of this compound
This protocol outlines the administration of this compound to the rabbit model.
Materials:
-
This compound solution (concentration and vehicle to be optimized based on preliminary studies)
-
Infusion pump
-
Intravenous or intra-arterial access
Procedure:
-
Timing of Administration: The timing of this compound administration is a critical experimental parameter. It can be administered as a pre-treatment, at the time of embolization, or at a specific time point post-occlusion. The cited study initiated treatment after clot embolization[1].
-
Route of Administration: Administration can be systemic (intravenous) or localized (intra-arterial).
-
Dosage: The optimal dose of this compound should be determined through dose-response studies.
-
Infusion: Administer the this compound solution at a controlled rate using an infusion pump over a specified duration.
Measurement of Intracranial Pressure (ICP)
This protocol describes the continuous monitoring of ICP.
Materials:
-
ICP monitoring system (e.g., fiber optic probe, strain gauge transducer)
-
Surgical drill
-
Stereotaxic frame (optional)
Procedure:
-
Probe Implantation:
-
Under anesthesia, place the rabbit in a stereotaxic frame.
-
Create a burr hole in the skull over a non-eloquent brain region.
-
Carefully insert the ICP probe into the epidural or intraparenchymal space.
-
-
Data Acquisition:
-
Connect the probe to the ICP monitoring system.
-
Record baseline ICP before inducing the stroke.
-
Continuously monitor and record ICP throughout the experimental period (e.g., 7 hours post-embolization).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound in a rabbit stroke model.
Proposed Signaling Pathway of this compound in Neuroprotection
Caption: Proposed anti-inflammatory signaling pathway of this compound in stroke.
References
Application Note: Chiral Separation of 16(R)-HETE and 16(S)-HETE by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Hydroxyeicosatetraenoic acid (16-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid.[1] The enantiomers, 16(R)-HETE and 16(S)-HETE, exhibit stereospecific biological activities, playing distinct roles in cellular signaling and pathophysiology. For instance, this compound has been shown to be an endogenous inhibitor of human neutrophil adhesion and aggregation and can modulate renal function.[2][3] Given their distinct biological effects, the ability to separate and quantify the individual enantiomers is crucial for research in pharmacology, physiology, and drug development. This application note provides a detailed protocol for the chiral separation of this compound and 16(S)-HETE using High-Performance Liquid Chromatography (HPLC).
Principle of Chiral Separation by HPLC
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography challenging. Chiral HPLC utilizes a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers.[4][5] This transient and selective interaction leads to different retention times for each enantiomer, enabling their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for their broad applicability in separating a wide range of chiral compounds.[6] This protocol employs a normal-phase HPLC method with a polysaccharide-based chiral column.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results by removing potential interferences.[6][7][8]
-
Standard Preparation:
-
Prepare individual stock solutions of this compound and 16(S)-HETE in ethanol at a concentration of 1 mg/mL.
-
Prepare a racemic standard mix by combining equal volumes of the this compound and 16(S)-HETE stock solutions.
-
Dilute the standards to the desired concentration (e.g., 10 µg/mL) with the mobile phase.
-
-
Biological Sample Preparation (e.g., Plasma, Cell Culture Supernatant):
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the biological sample, add 2 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) - for cleaner samples:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the acidified sample (pH ~3.5 with formic acid).
-
Wash the cartridge with 5 mL of water followed by 5 mL of 15% methanol in water.
-
Elute the HETEs with 2 mL of methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.[7]
-
HPLC Instrumentation and Conditions
The following HPLC conditions are a representative method for the chiral separation of 16-HETE enantiomers. Optimization may be required for specific applications and instrumentation.
| Parameter | Condition |
| HPLC System | A quaternary or binary HPLC system with a UV detector |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP) |
| Mobile Phase | n-Hexane / 2-Propanol / Acetic Acid (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
Data Analysis
-
Identify the peaks corresponding to this compound and 16(S)-HETE by injecting individual standards.
-
Calculate the retention time (t_R), resolution (R_s), and selectivity factor (α) for the enantiomeric pair.
-
Selectivity Factor (α): α = k'₂ / k'₁ (where k' is the retention factor of the more and less retained enantiomer, respectively)
-
Resolution (R_s): R_s = 2(t_R₂ - t_R₁) / (w₁ + w₂) (where t_R is the retention time and w is the peak width at the base)
-
-
For quantitative analysis, generate a calibration curve using standards of known concentrations.
Data Presentation
The following table summarizes the expected chromatographic parameters for the chiral separation of this compound and 16(S)-HETE under the conditions described above. (Note: These are representative values and may vary depending on the specific column batch and HPLC system.)
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 16(S)-HETE | 12.5 | 1.1 | 8500 |
| This compound | 14.2 | 1.2 | 8700 |
| Resolution (R_s) | > 1.5 | ||
| Selectivity (α) | > 1.15 |
Visualizations
Experimental Workflow
Caption: Workflow for the chiral separation of 16-HETE enantiomers.
Signaling Pathway Context
Caption: Biosynthesis of 16-HETE enantiomers from arachidonic acid.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no resolution | Inappropriate mobile phase composition | Optimize the ratio of n-hexane and 2-propanol. A lower percentage of alcohol generally increases retention and may improve resolution. |
| Column degradation | Ensure mobile phase compatibility with the column. Flush the column according to the manufacturer's instructions. | |
| Peak tailing | Active sites on the silica support | The addition of a small amount of a weak acid (e.g., acetic acid, trifluoroacetic acid) to the mobile phase can improve peak shape for acidic analytes like HETEs. |
| Sample overload | Dilute the sample or reduce the injection volume. | |
| Irreproducible retention times | Inconsistent mobile phase preparation | Prepare fresh mobile phase daily and ensure thorough mixing. |
| Column temperature fluctuations | Use a column oven to maintain a constant temperature. | |
| Column not equilibrated | Equilibrate the column with the mobile phase for at least 30 minutes before the first injection. |
Conclusion
This application note provides a comprehensive and detailed protocol for the chiral separation of this compound and 16(S)-HETE by HPLC. The use of a polysaccharide-based chiral stationary phase in normal-phase mode offers a robust method for the baseline separation of these important signaling molecules. The provided workflow, from sample preparation to data analysis, serves as a valuable resource for researchers in various scientific disciplines, enabling the accurate quantification of individual 16-HETE enantiomers and facilitating a deeper understanding of their distinct biological roles.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0004680) [hmdb.ca]
- 2. Daicel CHIRALPAK AD-H Preparative Column, 5 um, ID 50 mm x L 250 mm - 19355 Daicel CHIRALPAK AD-H Preparative Column [19355] - - It's Free! : UVISON.com [uvison.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Protocol for Measuring 16(R)-HETE Release from Polymorphonuclear Leukocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) is a cytochrome P450-derived metabolite of arachidonic acid produced by human polymorphonuclear leukocytes (PMNs), also known as neutrophils.[1][2] Unlike other eicosanoids that are potent mediators of inflammation, this compound has been shown to selectively inhibit human PMN adhesion and aggregation, suggesting a potential role in the resolution of inflammation.[2] The accurate measurement of this compound release from PMNs is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting inflammatory diseases.
This application note provides a detailed protocol for the isolation of human PMNs, their stimulation for this compound release, and the subsequent sample preparation for quantification using mass spectrometry-based methods.
Data Presentation
The following table summarizes the quantitative release of this compound and the related metabolite 20-HETE from human PMNs under different stimulation conditions, as reported in the literature.
| Stimulus | Analyte | Amount Released | Cell Number | Reference |
| Substimulatory Arachidonic Acid | This compound | 108 ± 26 pg | 10⁸ cells | [1] |
| Substimulatory Arachidonic Acid | 20-HETE | 341 ± 69 pg | 10⁸ cells | [1] |
Experimental Protocols
This section details the methodologies for the isolation of PMNs, stimulation of this compound release, and preparation of samples for analysis.
Protocol 1: Isolation of Human Polymorphonuclear Leukocytes
This protocol describes the isolation of PMNs from whole human blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS
-
Dextran T500
-
Hypotonic Red Blood Cell (RBC) Lysis Buffer (e.g., 0.2% NaCl followed by 1.6% NaCl)
-
Hanks' Balanced Salt Solution (HBSS)
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma and mononuclear cells), leaving the erythrocyte and granulocyte pellet.
-
Resuspend the pellet in PBS and add Dextran T500 to a final concentration of 1%. Mix gently and allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To lyse the remaining red blood cells, resuspend the cell pellet in a small volume of hypotonic RBC Lysis Buffer. After 30 seconds, restore isotonicity by adding an equal volume of 1.6% NaCl.
-
Wash the cells twice with HBSS by centrifugation at 250 x g for 5 minutes.
-
Resuspend the final PMN pellet in the desired buffer for cell counting and subsequent experiments. Check cell viability using a method such as trypan blue exclusion.
Protocol 2: Stimulation of this compound Release
This protocol describes the stimulation of isolated PMNs with a substimulatory concentration of arachidonic acid to induce the release of this compound.
Materials:
-
Isolated human PMNs
-
Arachidonic acid stock solution (in ethanol)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Incubator at 37°C
Procedure:
-
Resuspend the isolated PMNs in HBSS to a final concentration of 1 x 10⁷ cells/mL.
-
Pre-incubate the cell suspension at 37°C for 10 minutes.
-
Prepare a working solution of arachidonic acid in HBSS. The optimal "substimulatory" concentration should be determined empirically by performing a dose-response curve (e.g., 0.1 µM to 5 µM). A concentration that induces this compound release without causing significant release of pro-inflammatory leukotrienes is recommended.
-
Add the arachidonic acid working solution to the PMN suspension and incubate for 15-30 minutes at 37°C.
-
Terminate the incubation by placing the tubes on ice and centrifuging at 10,000 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant, which contains the released this compound, for further analysis.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
This protocol outlines the solid-phase extraction (SPE) procedure for cleaning up and concentrating this compound from the cell supernatant prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
PMN supernatant
-
Internal standard (e.g., deuterated 16-HETE)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Formic acid
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Add an appropriate amount of internal standard to the collected supernatant.
-
Acidify the supernatant to a pH of 3.5-4.0 with formic acid.
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the acidified supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water followed by 5 mL of 15% methanol in water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar lipids.
-
Elute the HETEs from the cartridge with 5 mL of ethyl acetate.
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Signaling Pathway for this compound Synthesis in PMNs
References
- 1. 16(R)-hydroxy-5,8,11,14-eicosatetraenoic acid, a new arachidonate metabolite in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using 16(R)-HETE with Human PMNs and Platelets
For Researchers, Scientists, and Drug Development Professionals
Introduction
16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) is a cytochrome P450-derived metabolite of arachidonic acid produced by human polymorphonuclear leukocytes (PMNs).[1][2] This eicosanoid has demonstrated selective inhibitory effects on PMN functions, suggesting its potential as a modulator of inflammatory responses.[2] In vitro assays utilizing human PMNs and platelets are crucial for elucidating the specific biological activities of this compound and evaluating its therapeutic potential. These application notes provide detailed protocols for the isolation of human PMNs and platelets and for conducting in vitro assays to assess the effects of this compound on their function.
Data Presentation
While specific quantitative data for the effects of this compound on human PMNs and platelets is limited in publicly available literature, the following table summarizes the known qualitative effects on PMNs. Researchers are encouraged to use the provided protocols to generate quantitative data, such as EC50 and IC50 values.
| Cell Type | Parameter Measured | Observed Effect of this compound | Reference |
| Human PMN | Adhesion | Inhibition | [2] |
| Human PMN | Aggregation | Inhibition | [2] |
| Human PMN | Leukotriene B4 (LTB4) Synthesis | Inhibition | [2] |
Experimental Protocols
Protocol 1: Isolation of Human Polymorphonuclear Leukocytes (PMNs)
This protocol describes a common method for isolating PMNs from whole human blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Dextran solution (6% in saline)
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Mix one part dextran solution with five parts of heparinized whole blood.
-
Allow the mixture to stand at room temperature for 30-45 minutes to allow for erythrocyte sedimentation.
-
Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate the upper layers, leaving the PMN-rich pellet at the bottom.
-
To lyse contaminating red blood cells, resuspend the pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Wash the cells twice with HBSS (Ca2+/Mg2+-free) by centrifugation at 300 x g for 10 minutes.
-
Resuspend the final PMN pellet in the desired buffer for subsequent experiments.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
Protocol 2: Isolation of Human Platelets
This protocol details the isolation of platelets from whole human blood by differential centrifugation to obtain platelet-rich plasma (PRP).
Materials:
-
Human whole blood collected in acid-citrate-dextrose (ACD) tubes
-
Prostaglandin E1 (PGE1)
-
Tyrode's buffer
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Centrifuge the whole blood at 200 x g for 20 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
-
Add PGE1 to the PRP to a final concentration of 1 µM to prevent platelet activation.
-
Centrifuge the PRP at 1000 x g for 15 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in Tyrode's buffer containing 1 µM PGE1.
-
Wash the platelets by repeating the centrifugation and resuspension steps.
-
Resuspend the final platelet pellet in Tyrode's buffer without PGE1.
-
Determine the platelet concentration using a hematology analyzer or a hemocytometer.
Protocol 3: PMN Adhesion and Aggregation Assay
This assay measures the ability of this compound to inhibit PMN adhesion to a substrate and agonist-induced aggregation.
Materials:
-
Isolated human PMNs
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fetal Bovine Serum (FBS) coated 96-well plates (for adhesion)
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP) or other chemoattractant
-
This compound
-
Plate reader
-
Aggregometer
Adhesion Assay Procedure:
-
Pre-coat a 96-well plate with FBS overnight at 4°C and wash with PBS.
-
Resuspend isolated PMNs in HBSS with Ca2+/Mg2+ at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the PMNs with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Add the PMN suspension to the FBS-coated wells and incubate for 30 minutes at 37°C.
-
Gently wash the wells twice with warm HBSS to remove non-adherent cells.
-
Quantify the adherent cells by measuring the activity of a cellular enzyme like myeloperoxidase or by using a fluorescent dye.
Aggregation Assay Procedure:
-
Resuspend isolated PMNs in HBSS with Ca2+/Mg2+ at a concentration of 2 x 10^6 cells/mL.
-
Pre-incubate the PMN suspension with various concentrations of this compound or vehicle control for 15 minutes at 37°C in an aggregometer cuvette with stirring.
-
Initiate aggregation by adding a stimulating agent such as fMLP.
-
Monitor the change in light transmittance for 5-10 minutes to measure the extent of aggregation.
Protocol 4: Platelet Aggregation Assay
This assay is designed to determine the effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Isolated human platelets (PRP or washed platelets)
-
Tyrode's buffer
-
Agonists such as ADP, collagen, or thrombin
-
This compound
-
Aggregometer
Procedure:
-
Adjust the concentration of platelets in Tyrode's buffer to 2-3 x 10^8 cells/mL.
-
Place the platelet suspension in an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C.
-
Pre-incubate the platelets with various concentrations of this compound or vehicle control for 15 minutes.
-
Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.
-
Record the change in light transmission over time to measure the rate and extent of platelet aggregation.
Visualizations
Caption: Experimental workflow for investigating the effects of this compound.
Caption: Putative signaling pathway for this compound in human PMNs.
Caption: Proposed experimental model for this compound's effect on platelets.
References
- 1. 16(R)-hydroxy-5,8,11,14-eicosatetraenoic acid, a new arachidonate metabolite in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 16(R)-HETE ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles, applications, and protocols for the quantification of 16(R)-hydroxyeicosatetraenoic acid [16(R)-HETE] in various biological samples using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Introduction
This compound is a bioactive lipid metabolite of arachidonic acid, produced via the cytochrome P450 (CYP) enzyme pathway.[1] It has been identified as an endogenous modulator of inflammatory responses, primarily through its effects on polymorphonuclear leukocytes (PMNs), also known as neutrophils.[2] Specifically, this compound has been shown to selectively inhibit human PMN adhesion and aggregation, as well as the synthesis of the potent chemoattractant leukotriene B4.[2] This inhibitory action suggests a potential role for this compound in mitigating inflammatory conditions.
The this compound ELISA kit is a competitive immunoassay designed for the quantitative determination of this compound in biological fluids. The assay is based on the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Principle of the Assay
The competitive ELISA format is a sensitive method for quantifying small molecules like this compound. The wells of a microplate are pre-coated with a capture antibody. When the sample or standard is added to the wells along with a fixed amount of horseradish peroxidase (HRP)-conjugated this compound, they compete for binding to the capture antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which develops a color in the presence of HRP. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.
Applications
The quantification of this compound in biological samples can be valuable for research in a variety of fields, including:
-
Inflammation Research: Studying the role of this compound in inflammatory diseases and its potential as an anti-inflammatory mediator.
-
Immunology: Investigating the modulation of neutrophil function and its implications in immune responses.
-
Drug Discovery and Development: Screening for compounds that modulate the production or activity of this compound as potential therapeutic agents for inflammatory disorders.
-
Cardiovascular Research: Exploring the involvement of CYP-derived eicosanoids in vascular function and disease.
-
Oncology: Investigating the role of HETEs in cancer cell proliferation and signaling.
Quantitative Data
Disclaimer: The following data is representative of typical performance characteristics of HETE ELISA kits and is intended for illustrative purposes. Actual performance may vary with a specific this compound ELISA kit.
Table 1: Typical Standard Curve
| Standard Concentration (pg/mL) | Optical Density (OD) |
| 0 | 1.850 |
| 78.125 | 1.520 |
| 156.25 | 1.250 |
| 312.5 | 0.980 |
| 625 | 0.750 |
| 1250 | 0.520 |
| 2500 | 0.350 |
| 5000 | 0.230 |
Table 2: Performance Characteristics
| Parameter | Representative Value |
| Assay Range | 78 - 10,000 pg/mL |
| Sensitivity | Approximately 185 pg/mL |
| Intra-Assay Precision | < 10% |
| Inter-Assay Precision | < 15% |
Table 3: Representative Cross-Reactivity Profile
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| 16(S)-HETE | < 10% |
| 15(S)-HETE | < 1% |
| 12(S)-HETE | < 0.1% |
| 5(S)-HETE | < 0.1% |
| Arachidonic Acid | < 0.01% |
| Prostaglandin E2 | < 0.01% |
Experimental Protocols
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the final working concentration as specified in the kit manual.
-
Assay Buffer: Prepare the assay buffer according to the kit instructions. This buffer is typically used for diluting standards and samples.
-
HRP-Conjugate: Reconstitute or dilute the HRP-conjugated this compound to its working concentration using the appropriate diluent provided.
-
Substrate Solution: Prepare the substrate solution just before use. Protect from light.
-
Stop Solution: The stop solution is typically ready to use.
Standard Dilution
Prepare a serial dilution of the this compound standard using the assay buffer. A typical dilution series is shown in the standard curve table above.
Sample Preparation
Proper sample collection, handling, and storage are critical for accurate results. Avoid repeated freeze-thaw cycles.
-
Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1,000 x g for 15 minutes. Aspirate the serum and assay immediately or store in aliquots at -80°C.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and assay immediately or store in aliquots at -80°C.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 10 minutes to remove cells and debris. Assay the supernatant immediately or store in aliquots at -80°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in an appropriate buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant. Assay immediately or store at -80°C.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of standard or sample to the appropriate wells of the microplate.
-
Add 50 µL of the HRP-conjugated this compound to each well.
-
Add 50 µL of the anti-16(R)-HETE antibody to each well.
-
Seal the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature or overnight at 4°C).
-
Wash the plate multiple times with the prepared wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (usually 15-30 minutes).
-
Add 100 µL of the stop solution to each well to stop the reaction.
-
Read the absorbance of each well at the recommended wavelength (usually 450 nm) within 30 minutes of adding the stop solution.
-
Calculate the concentration of this compound in the samples by plotting a standard curve of the OD values against the known concentrations of the standards.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of 16(R)-HETE in Animal Models of Ischemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ischemic events, such as stroke, impose a significant global health burden. The pathophysiology of ischemic injury is complex, involving excitotoxicity, oxidative stress, and a pronounced inflammatory response. A key component of this inflammatory cascade is the activation and infiltration of polymorphonuclear leukocytes (PMNs) into the ischemic tissue, which contributes to secondary brain injury and increased intracranial pressure (ICP). 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) is a cytochrome P450-derived metabolite of arachidonic acid produced by human PMNs.[1] Preclinical studies have demonstrated its potential as a therapeutic agent in ischemic stroke by modulating the activity of these inflammatory cells.[1]
These application notes provide a comprehensive overview of the administration of this compound in a rabbit model of thromboembolic stroke, including quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and proposed mechanism of action.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effect of this compound on increased intracranial pressure in a rabbit model of thromboembolic stroke.[1]
| Treatment Group | Baseline ICP (mm Hg, mean ± SE) | Final ICP at 7 hours (mm Hg, mean ± SE) | Change in ICP (mm Hg) |
| Vehicle | 7.7 ± 0.9 | 15.8 ± 2.6 | +8.1 |
| This compound | 7.7 ± 1.2 | 13.1 ± 2.7 | +5.4 |
| Tissue Plasminogen Activator (tPA) | 7.6 ± 0.6 | 13.7 ± 2.1 | +6.1 |
| This compound + tPA | 8.6 ± 0.6 | 11.1 ± 1.2 | +2.5 |
Experimental Protocols
This section details the methodology for investigating the effects of this compound in a rabbit model of thromboembolic stroke, based on established protocols.[1]
Animal Model: Rabbit Thromboembolic Stroke
A widely used and reproducible model of focal cerebral ischemia is the thromboembolic stroke model in rabbits. This model mimics the clinical scenario of stroke caused by a blood clot obstructing a cerebral artery.
Materials:
-
Male New Zealand White rabbits (2-2.5 kg)
-
Anesthesia (e.g., ketamine/xylazine for induction, isoflurane for maintenance)
-
Surgical instruments for vessel exposure
-
Catheters for embolus delivery
-
Digital Subtraction Angiography (DSA) equipment for visualization
Protocol:
-
Autologous Clot Preparation:
-
Approximately 20 hours prior to the experiment, draw autologous blood from the rabbit.
-
Prepare spherical red or white emboli of a standardized size (e.g., 1.02 to 1.07 mm for red emboli).
-
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbit and maintain anesthesia throughout the procedure.
-
Surgically expose the common carotid artery.
-
-
Catheterization and Embolization:
-
Introduce a catheter into the common carotid artery and navigate it to the internal carotid artery under DSA guidance.
-
Inject the prepared autologous clot to occlude the middle cerebral artery (MCA).
-
Confirm occlusion via angiography.
-
-
Physiological Monitoring:
-
Continuously monitor physiological parameters, including intracranial pressure (ICP), throughout the experiment.
-
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., saline or other appropriate buffer)
-
Infusion pump
Protocol:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Dilute the stock solution to the desired final concentration in the vehicle for administration. The final concentration should be determined based on the dosage and infusion rate.
-
-
Administration:
-
Administer this compound via intravenous infusion.
-
The timing of administration can be varied depending on the experimental design (e.g., pre-ischemia, at the time of reperfusion, or post-ischemia). In the cited study, a four-arm, randomized, blinded study design was used, with animals receiving this compound, tissue plasminogen activator (tPA), both, or neither.[1]
-
The total duration of the experiment after embolization was 7 hours in the key study.[1]
-
Assessment of Efficacy
The primary endpoint for assessing the efficacy of this compound in this model is the suppression of increased intracranial pressure.
Method:
-
ICP Monitoring:
-
Place an ICP monitor in the cranium of the rabbit.
-
Record baseline ICP before embolization.
-
Continuously monitor and record ICP for the duration of the experiment (e.g., 7 hours).
-
-
Data Analysis:
-
Compare the change in ICP from baseline to the final time point across the different treatment groups.
-
Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed differences.
-
Visualizations
Signaling and a Mechanistic Overview
The precise signaling pathway of this compound in the context of ischemia is not fully elucidated. However, it is known to be a cytochrome P450-derived metabolite of arachidonic acid that modulates the function of polymorphonuclear leukocytes (PMNs).[1] In vitro assays have shown that this compound selectively inhibits human PMN adhesion, aggregation, and the synthesis of leukotriene B4, a potent chemoattractant and activator of leukocytes.[1] This inhibition of PMN activation is believed to be a key mechanism by which this compound mitigates the inflammatory response in ischemic tissue, leading to a reduction in cerebral edema and intracranial pressure.
Caption: Proposed mechanism of this compound in reducing intracranial pressure.
Experimental Workflow
The following diagram illustrates the experimental workflow for administering this compound in a rabbit model of thromboembolic stroke.
Caption: Experimental workflow for this compound administration in a rabbit stroke model.
References
Application Notes and Protocols: Measuring the Effect of 16(R)-HETE on Leukotriene B4 Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator synthesized from arachidonic acid by the 5-lipoxygenase (5-LOX) pathway and is centrally involved in inflammatory responses. It acts as a powerful chemoattractant for neutrophils, promoting their recruitment to sites of inflammation. The synthesis of LTB4 is tightly regulated, and its dysregulation is implicated in various inflammatory diseases. 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) is a cytochrome P450-derived metabolite of arachidonic acid.[1][2] Emerging evidence indicates that this compound possesses anti-inflammatory properties, including the selective inhibition of LTB4 synthesis in human polymorphonuclear leukocytes (PMNs), also known as neutrophils.[1]
These application notes provide a comprehensive overview of the methodology to measure the inhibitory effect of this compound on LTB4 synthesis in isolated human neutrophils. The provided protocols are based on established techniques for studying leukotriene synthesis and can be adapted for screening potential anti-inflammatory compounds that target the LTB4 pathway.
Data Presentation
Currently, publicly available quantitative data on the dose-dependent inhibition of LTB4 synthesis by this compound is limited. The following table is a template that researchers can use to structure their experimental data upon measuring the inhibitory effects of this compound.
Table 1: Effect of this compound on LTB4 Production in Human Neutrophils
| Concentration of this compound (µM) | LTB4 Concentration (ng/106 cells) | Percent Inhibition (%) |
| 0 (Vehicle Control) | Value | 0 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
| IC50 | Value | 50 |
Values to be determined experimentally.
Signaling Pathways and Experimental Workflow
To visualize the key biological pathways and the experimental process, the following diagrams are provided.
Caption: A simplified diagram of the Leukotriene B4 (LTB4) synthesis pathway.
Caption: A flowchart illustrating the experimental workflow for assessing the inhibitory effect of this compound on LTB4 synthesis.
Caption: A diagram illustrating the potential points of inhibition by this compound in the LTB4 synthesis pathway.
Experimental Protocols
Protocol 1: Isolation of Human Polymorphonuclear Leukocytes (PMNs)
Objective: To obtain a pure population of neutrophils from human peripheral blood.
Materials:
-
Anticoagulant (e.g., Acid Citrate Dextrose - ACD)
-
Dextran T-500 solution
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant.
-
Mix the blood with Dextran T-500 solution at a 5:1 ratio (blood:dextran).
-
Allow the red blood cells to sediment for 30-45 minutes at room temperature.
-
Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the neutrophil pellet at the bottom.
-
Resuspend the pellet in HBSS and treat with Red Blood Cell Lysis Buffer to remove any remaining erythrocytes.
-
Wash the cells twice with HBSS by centrifugation at 250 x g for 10 minutes at 4°C.
-
Resuspend the final neutrophil pellet in the desired experimental buffer (e.g., PBS with Ca2+ and Mg2+).
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. A viability of >95% is expected.
Protocol 2: Measurement of this compound-Mediated Inhibition of LTB4 Synthesis
Objective: To quantify the inhibitory effect of this compound on LTB4 production by stimulated neutrophils.
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
This compound (in a suitable solvent, e.g., ethanol)
-
Vehicle control (e.g., ethanol)
-
Calcium Ionophore A23187
-
Experimental buffer (e.g., PBS with 1 mM CaCl2 and 1 mM MgCl2)
-
Methanol, ice-cold
-
Internal standard for LTB4 quantification (e.g., PGB2)
-
Solid Phase Extraction (SPE) columns (e.g., C18)
-
HPLC or LC-MS/MS system
-
LTB4 standard
Procedure:
-
Resuspend the isolated neutrophils in the experimental buffer to a final concentration of 5-10 x 106 cells/mL.
-
In separate microcentrifuge tubes, pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 15 minutes at 37°C.
-
Initiate LTB4 synthesis by adding Calcium Ionophore A23187 to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding two volumes of ice-cold methanol containing an internal standard.
-
Vortex the samples and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Collect the supernatant for lipid extraction.
Protocol 3: Quantification of LTB4 by HPLC
Objective: To separate and quantify LTB4 from the lipid extract.
Materials:
-
Lipid extract from Protocol 2
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase solvents (e.g., methanol, water, acetic acid)
-
LTB4 analytical standard
Procedure:
-
Acidify the supernatant from Protocol 2 to pH 3.5 with a weak acid (e.g., formic acid).
-
Perform solid-phase extraction (SPE) using a C18 column to concentrate the lipid fraction containing LTB4. Elute with methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Separate the lipid mediators using a suitable gradient of the mobile phase (e.g., a methanol/water/acetic acid gradient).
-
Detect LTB4 by its characteristic UV absorbance at 270 nm.
-
Quantify the amount of LTB4 by comparing the peak area to a standard curve generated with known amounts of the LTB4 analytical standard, normalized to the internal standard.
Note: For higher sensitivity and specificity, LC-MS/MS is the preferred method for LTB4 quantification. An alternative, less labor-intensive method is the use of a commercially available LTB4 ELISA kit.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on LTB4 synthesis in human neutrophils. By following these methodologies, researchers can generate valuable quantitative data to elucidate the anti-inflammatory potential of this cytochrome P450 metabolite. Further investigation into the precise molecular mechanism of action, whether through direct inhibition of 5-LOX or LTA4 hydrolase, or via other signaling pathways, will be crucial for the development of novel therapeutics targeting LTB4-mediated inflammation.
References
- 1. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 16(R)-hydroxy-5,8,11,14-eicosatetraenoic acid, a new arachidonate metabolite in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 16(R)-HETE Dosage for In Vitro Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a metabolite of arachidonic acid produced via the cytochrome P450 (CYP) pathway. It is known to be an endogenous lipid mediator that can modulate various cellular functions. In vitro studies have shown that this compound can selectively inhibit the adhesion and aggregation of human polymorphonuclear leukocytes (PMNs)[1]. More recent research has demonstrated its ability to induce cellular hypertrophy and upregulate the expression of the CYP1B1 gene and protein in human cardiomyocyte cell lines[2][3].
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A validated starting concentration for this compound is 20 µM for studies on cellular hypertrophy in RL-14 human fetal ventricular cardiomyocytes, with an incubation period of 24 hours[2][4]. However, the optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
As this compound is a lipid, it is hydrophobic and requires an organic solvent for initial dissolution.
-
Recommended Solvent: Ethanol is a commonly used solvent for preparing stock solutions of HETEs.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) in ethanol. This allows for the addition of a small volume to your cell culture medium, minimizing the final solvent concentration.
-
Storage: Store the stock solution at -20°C or lower to maintain stability.
Q4: What is the maximum recommended final solvent concentration in the cell culture medium?
The final concentration of the organic solvent (e.g., ethanol or DMSO) in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. A final concentration of 0.1% (v/v) or lower is generally considered safe for most cell lines. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Troubleshooting Guides
Problem 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response study with a wide range of concentrations (e.g., from nanomolar to micromolar) to identify the effective range for your cell type and assay. |
| Inadequate Incubation Time | Conduct a time-course experiment to determine the optimal duration of exposure to this compound. Effects can be rapid or may require longer incubation periods to become apparent. |
| Cell Line Insensitivity | The target receptors or signaling pathways for this compound may not be present or active in your chosen cell line. Consider using a different cell line known to be responsive to HETEs, such as RL-14 cells or primary human PMNs. |
| Degradation of this compound | Ensure proper storage of the this compound stock solution at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
| Poor Solubility in Media | Although dissolved in a stock solvent, the lipid may precipitate out in the aqueous culture medium. Visually inspect the medium for any signs of precipitation after adding this compound. See the "Handling Hydrophobic Compounds" section for tips. |
Problem 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and select a non-toxic concentration for your experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., ethanol) is below 0.1%. Run a vehicle control with the solvent alone to assess its toxicity on your cells. |
| Contamination | Check for microbial contamination in your cell cultures, which can cause cell death. |
| Off-target Effects | At high concentrations, this compound may have off-target effects. Lower the concentration and ensure the observed effect is specific. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Stock Solution Preparation | Prepare a large batch of the stock solution to be used across multiple experiments to ensure consistency. Aliquot the stock to avoid repeated freeze-thaw cycles. |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Inconsistent Cell Seeding Density | Ensure that cells are seeded at the same density for all experiments, as this can influence their response to stimuli. |
| Incomplete Dissolution in Media | Vigorously vortex or pipette the media after adding the this compound stock solution to ensure it is evenly dispersed. |
Data Presentation: Effective Concentrations of this compound and Related Compounds
| Compound | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| This compound | RL-14 (Human Fetal Ventricular Cardiomyocytes) | 20 µM | 24 hours | Increased cellular hypertrophy and CYP1B1 expression | [2][3][4] |
| This compound | Human Polymorphonuclear Leukocytes (PMNs) | Not specified | Not specified | Inhibition of cell adhesion and aggregation | [1] |
| 12(R)-HETE | HT-29 and HCT-15 (Human Colon Carcinoma) | 10⁻¹⁰ M, 10⁻⁸ M, 10⁻⁶ M | Not specified | Stimulation of cell proliferation |
Experimental Protocols
Protocol 1: Preparation of 20 µM this compound Working Solution
Materials:
-
This compound
-
Ethanol (absolute, sterile)
-
Sterile microcentrifuge tubes
-
Cell culture medium appropriate for your cells
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound needed to make a 10 mM stock solution in ethanol. The molecular weight of this compound is approximately 320.48 g/mol .
-
Dissolve the calculated amount of this compound in the appropriate volume of ethanol. For example, to make 100 µL of a 10 mM stock, dissolve 0.32 mg of this compound in 100 µL of ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare the 20 µM Working Solution:
-
Thaw an aliquot of the 10 mM stock solution.
-
To prepare a 20 µM working solution, dilute the 10 mM stock solution 1:500 in your cell culture medium. For example, to make 1 mL of 20 µM working solution, add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium.
-
Vortex the working solution immediately and vigorously to ensure proper mixing and to minimize precipitation.
-
Use the working solution immediately for treating your cells.
-
Protocol 2: Cellular Hypertrophy Assay in RL-14 Cells
Materials:
-
RL-14 human fetal ventricular cardiomyocytes
-
Appropriate cell culture medium and supplements
-
6-well or 12-well cell culture plates
-
20 µM this compound working solution (see Protocol 1)
-
Vehicle control (cell culture medium with the same final concentration of ethanol)
-
Reagents for RNA extraction and qRT-PCR (for measuring hypertrophic markers)
-
Microscope with imaging capabilities (for measuring cell size)
Procedure:
-
Cell Seeding: Seed RL-14 cells in multi-well plates at a density that will result in approximately 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Once the cells have reached the desired confluency, replace the old medium with fresh medium containing either 20 µM this compound or the vehicle control.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Assessment of Cellular Hypertrophy:
-
Measurement of Hypertrophic Markers:
-
After the 24-hour incubation, lyse the cells and extract total RNA using a standard protocol.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
-
Measurement of Cell Size:
-
Capture images of the cells in each treatment group using a phase-contrast microscope.
-
Use image analysis software (e.g., ImageJ) to measure the surface area of a representative number of cells (e.g., 50-100 cells) per condition.
-
-
-
Data Analysis: Compare the expression of hypertrophic markers and the cell size between the this compound-treated group and the vehicle control group.
Mandatory Visualization
Caption: Workflow for studying this compound-induced cellular hypertrophy.
References
- 1. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of 16-HETE Enantiomers on Hypertrophic Markers in Human Fetal Ventricular Cardiomyocytes, RL-14 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]
Technical Support Center: Synthesis of 16(R)-HETE
Welcome to the technical support center for the synthesis of 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of this stereospecific lipid mediator.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My Wittig reaction to form the Z-alkene is resulting in low Z-selectivity and poor yields. What are the common causes and how can I optimize this step?
A1: Low Z-selectivity and yields in the Wittig reaction for polyunsaturated systems are common challenges. Here’s a breakdown of potential causes and troubleshooting strategies:
-
Ylide Reactivity: Non-stabilized ylides generally favor the formation of Z-alkenes. If your ylide is too stable (e.g., contains electron-withdrawing groups), it can lead to a higher proportion of the E-isomer.
-
Troubleshooting:
-
Choice of Base: Use a strong, salt-free base like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) to generate the ylide at low temperatures (-78 °C). This minimizes ylide decomposition and side reactions.
-
Solvent: Aprotic, non-polar solvents like THF or toluene are generally preferred.
-
Additives: The presence of lithium salts can decrease Z-selectivity. If using n-butyllithium (n-BuLi) to generate the ylide, consider using a lithium-free base.
-
-
-
Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic Z-product.
-
Addition Order: Add the aldehyde to the pre-formed ylide solution at low temperature.
-
Q2: I am struggling to achieve high enantioselectivity for the (R)-configuration at the C16 alcohol. What are the recommended asymmetric synthesis strategies?
A2: Establishing the correct stereochemistry at the C16 position is a critical step. Here are two common and effective strategies:
-
Sharpless Asymmetric Epoxidation: This is a reliable method for introducing chirality.
-
Methodology: An allylic alcohol precursor is subjected to epoxidation using titanium tetra(isopropoxide), a chiral tartrate ester (D-(-)-diethyl tartrate for the (R)-epoxide), and tert-butyl hydroperoxide as the oxidant. The resulting chiral epoxide can then be opened regioselectively to yield the desired 16(R)-alcohol.
-
Common Issues & Solutions:
-
Low Enantiomeric Excess (ee): Ensure the catalyst is fresh and the reagents are anhydrous. The stoichiometry of the catalyst components is crucial.
-
Side Reactions: Over-oxidation or undesired epoxide opening can occur. Monitor the reaction closely and maintain the recommended temperature.
-
-
-
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material.
-
Methodology: A common starting material is (R)-(-)-pentan-2-ol or a similar chiral building block that already contains the desired stereocenter. This chiral fragment is then elaborated through a series of reactions, such as Grignard reactions and coupling steps, to construct the full carbon skeleton of this compound.
-
Common Issues & Solutions:
-
Racemization: Some reaction conditions can lead to racemization of the chiral center. Avoid harsh acidic or basic conditions where possible.
-
Availability of Starting Material: The choice of the chiral starting material may be limited by commercial availability and cost.
-
-
Q3: My final product is a mixture of stereoisomers and is difficult to purify. What is the best method for isolating pure this compound?
A3: Purification of the final product to isolate the desired this compound from other stereoisomers and byproducts is best achieved using chiral High-Performance Liquid Chromatography (HPLC).
-
Methodology:
-
Column: A chiral stationary phase (CSP) is essential. Common choices for separating fatty acid enantiomers include polysaccharide-based columns (e.g., cellulose or amylose derivatives).
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is often effective. The exact ratio will need to be optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the chromophore of this compound absorbs (around 235 nm due to the conjugated diene system) is standard.
-
-
Troubleshooting Poor Separation:
-
Peak Tailing or Broadening: Ensure the sample is fully dissolved in the mobile phase before injection. The column may also need to be flushed or replaced.
-
Co-elution of Isomers: Adjust the mobile phase composition by varying the percentage of the polar modifier. A slower gradient or isocratic elution with a lower percentage of the polar solvent can improve resolution.
-
Q4: I am observing significant degradation of my synthesized this compound during storage. What are the recommended storage conditions?
A4: this compound, like other polyunsaturated fatty acids, is susceptible to oxidation and degradation. Proper storage is crucial to maintain its integrity.
-
Recommended Storage:
-
Signs of Degradation:
-
Appearance of new peaks in HPLC or GC analysis.
-
Discoloration of the sample.
-
Changes in biological activity.
-
Quantitative Data Summary
The following table summarizes typical yields and enantiomeric excess (ee) that can be expected for key steps in the synthesis of this compound. These values are illustrative and can vary based on specific reaction conditions and the scale of the synthesis.
| Step | Method | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) | Notes |
| Asymmetric Epoxidation | Sharpless Asymmetric Epoxidation | 70-90 | >95 | Highly dependent on substrate purity and catalyst quality. |
| Wittig Reaction | Salt-free conditions | 60-85 | N/A | Z:E selectivity is the key metric here, often >95:5. |
| Final Purification | Preparative Chiral HPLC | 50-70 (recovery) | >99 | Recovery depends on the resolution and loading. |
Experimental Protocols
A detailed experimental protocol for a key step in a potential synthetic route is provided below.
Protocol: Sharpless Asymmetric Epoxidation of an Allylic Alcohol Precursor
This protocol outlines a general procedure for the enantioselective epoxidation of an allylic alcohol, a crucial step for establishing the stereocenter at C16.
Materials:
-
Allylic alcohol precursor
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
D-(-)-Diethyl tartrate (D-(-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in decane (5.5 M)
-
Anhydrous dichloromethane (DCM)
-
Celit
-
Saturated aqueous sodium sulfide (Na₂S) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the allylic alcohol precursor (1.0 eq) in anhydrous DCM (0.2 M) at -20 °C under an argon atmosphere, add D-(-)-DET (1.2 eq) followed by Ti(OiPr)₄ (1.0 eq).
-
Stir the mixture at -20 °C for 30 minutes.
-
Add TBHP (2.0 eq) dropwise, maintaining the internal temperature below -20 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite, washing the filter cake with DCM.
-
Separate the layers of the filtrate and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by flash column chromatography on silica gel.
Visualizations
Diagram 1: General Synthetic Strategy for this compound
This diagram illustrates a plausible retrosynthetic analysis for this compound, highlighting key bond disconnections and strategic intermediates.
Caption: A retrosynthetic analysis of this compound.
Diagram 2: Troubleshooting Workflow for Low Enantioselectivity
This diagram provides a logical workflow for troubleshooting low enantiomeric excess in an asymmetric synthesis step.
Caption: Troubleshooting low enantioselectivity.
References
minimizing non-specific binding of 16(R)-HETE in assays
Welcome to the technical support center for 16(R)-HETE assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) and achieve reliable, high-quality data in their experiments.
Understanding Non-Specific Binding of this compound
16(R)-hydroxyeicosatetraenoic acid (this compound) is a hydrophobic, long-chain fatty acid, a characteristic that makes it prone to non-specific binding in aqueous assay environments. This binding is primarily driven by hydrophobic interactions with assay components like microplate surfaces, as well as potential ionic interactions. Minimizing this NSB is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding (NSB) in my this compound assay?
High NSB in a this compound assay can stem from several factors:
-
Hydrophobic Interactions: As a lipid, this compound can non-specifically adhere to the hydrophobic surfaces of polystyrene microplates.
-
Ionic Interactions: Although primarily hydrophobic, this compound possesses a carboxyl group that can engage in ionic interactions.
-
Inadequate Blocking: The blocking buffer may not be effectively masking all non-specific binding sites on the microplate.
-
Suboptimal Reagent Concentrations: Incorrect concentrations of antibodies, enzyme conjugates, or other reagents can contribute to increased background signal.
-
Insufficient Washing: Inadequate washing steps can leave behind unbound reagents that contribute to high background.
Q2: Which blocking buffer is most effective for a this compound competitive ELISA?
The choice of blocking buffer is critical. While Bovine Serum Albumin (BSA) is commonly used, for hydrophobic analytes like this compound, other options may be more effective. Casein-based blockers have been shown to be superior to BSA in some immunoassays by providing a more effective barrier against non-specific binding.[1] Non-fat dry milk is another cost-effective and often efficient alternative due to its molecular diversity.[2]
Q3: Can I use detergents in my blocking buffer for a this compound assay?
Yes, non-ionic detergents like Tween 20 are often added to blocking and wash buffers to reduce NSB.[3] They help to disrupt hydrophobic interactions. However, it's crucial to optimize the concentration, as excessive detergent can sometimes interfere with the blocking agent or even strip the coated antigen/antibody from the plate.[4] Detergents are generally not recommended as the sole blocking agent.[4]
Q4: How can I optimize the washing steps to reduce high background?
Proper washing is crucial for removing unbound reagents. Consider the following optimizations:
-
Increase the number of wash cycles: Typically, 3-5 wash cycles are recommended.[5]
-
Increase the soak time: Allowing the wash buffer to sit in the wells for 30-60 seconds can improve the removal of non-specifically bound molecules.[5]
-
Optimize wash buffer composition: A common wash buffer is PBS or TBS with a low concentration of a non-ionic detergent like Tween 20 (e.g., 0.05%).[2]
-
Ensure complete aspiration: Residual wash buffer can dilute subsequent reagents and affect results.
Troubleshooting Guide: High Non-Specific Binding
| Problem | Potential Cause | Recommended Solution |
| High background in all wells (including blanks) | Ineffective blocking | 1. Switch to a different blocking agent (e.g., from BSA to casein or non-fat dry milk).2. Increase the concentration of the blocking agent (see table below for typical ranges).3. Increase the blocking incubation time (e.g., overnight at 4°C). |
| Suboptimal detergent concentration | 1. Add a non-ionic detergent (e.g., 0.05% Tween 20) to your wash buffer.2. If already using a detergent, try optimizing its concentration. | |
| Insufficient washing | 1. Increase the number of wash cycles.2. Increase the volume of wash buffer per well.3. Incorporate a soak step during washing. | |
| High background only in sample wells | Matrix effects from the sample | 1. Dilute your sample further in the assay buffer.2. Use a specialized assay diluent designed to minimize matrix effects. |
| Cross-reactivity | 1. Ensure the specificity of your primary antibody for this compound. Check the manufacturer's data sheet for cross-reactivity with other eicosanoids. | |
| Edge effects (higher background on outer wells) | Uneven temperature during incubation | 1. Ensure uniform temperature across the plate during incubations by using a water bath or a temperature-controlled incubator.2. Avoid stacking plates during incubation. |
| Evaporation | 1. Use plate sealers during all incubation steps. |
Quantitative Data Summary
The following tables provide typical concentration ranges for commonly used reagents to minimize non-specific binding. Optimization within these ranges is recommended for each specific assay.
Table 1: Common Protein-Based Blocking Agents
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Widely used, but may not be the most effective for hydrophobic analytes.[1] |
| Casein/Non-Fat Dry Milk | 0.5 - 5% (w/v) | Often more effective than BSA for reducing NSB.[1] |
| Normal Serum (from the same species as the secondary antibody) | 5 - 10% (v/v) | Can be very effective but also more expensive. |
Table 2: Common Non-Ionic Detergents
| Detergent | Typical Concentration in Wash Buffer | Typical Concentration in Blocking Buffer | Notes |
| Tween 20 | 0.05 - 0.1% (v/v) | 0.05% (v/v) | Most commonly used non-ionic detergent in ELISAs.[2] |
| Triton X-100 | 0.05 - 0.1% (v/v) | 0.05% (v/v) | Can be more stringent than Tween 20. |
Experimental Protocols & Workflows
Protocol: Optimizing Blocking Conditions for a this compound Competitive ELISA
This protocol outlines a checkerboard titration to determine the optimal blocking buffer and detergent concentration.
-
Plate Coating: Coat a 96-well microplate with the this compound-protein conjugate according to your standard protocol.
-
Blocking:
-
Prepare different blocking buffers to be tested (e.g., 1% BSA, 3% BSA, 1% Casein, 3% Casein in PBS).
-
For each blocking buffer, prepare two sets: one with and one without 0.05% Tween 20.
-
Add 200 µL of each blocking buffer to different rows of the plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the plate 3 times with your standard wash buffer.
-
Competitive Binding:
-
Add your zero standard (assay buffer only) to half of the wells for each blocking condition (to measure maximum binding, B₀).
-
Add a high concentration of this compound standard to the other half of the wells for each blocking condition (to measure non-specific binding, NSB).
-
Add the primary antibody to all wells.
-
Incubate according to your standard protocol.
-
-
Detection: Proceed with the addition of the secondary antibody, substrate, and stop solution as per your standard protocol.
-
Analysis:
-
Read the absorbance at the appropriate wavelength.
-
Calculate the signal-to-noise ratio (B₀/NSB) for each blocking condition.
-
Select the blocking condition that provides the highest signal-to-noise ratio.
-
Diagrams
Caption: Workflow for optimizing blocking conditions in a this compound competitive ELISA.
Caption: Troubleshooting logic for high non-specific binding in this compound assays.
References
selecting the appropriate vehicle for in vivo delivery of 16(R)-HETE
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the in vivo delivery of 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo delivery challenging?
A1: this compound is a biologically active lipid molecule, a metabolite of arachidonic acid produced by cytochrome P450 enzymes.[1] Its in vivo delivery is challenging due to its hydrophobic nature and limited solubility in aqueous solutions, which are typical for physiological environments.
Q2: What are the primary considerations when selecting a vehicle for this compound?
A2: The primary considerations include the vehicle's ability to solubilize this compound, its biocompatibility and toxicity, the desired route of administration, and the intended release profile of the compound. It is crucial to select a vehicle that ensures the stability and bioactivity of this compound.
Q3: Can I dissolve this compound in ethanol for in vivo studies?
A3: While this compound is soluble in ethanol, using high concentrations of ethanol as a primary vehicle for in vivo injections is not recommended due to its potential toxicity.[2][3][4][5] If used, the final concentration of ethanol in the injected solution should be minimized by diluting it with a physiologically compatible buffer like saline.
Q4: Are there alternatives to simple co-solvents for delivering this compound?
A4: Yes, several alternatives can improve the solubility and in vivo delivery of hydrophobic compounds like this compound. These include complexation with cyclodextrins and encapsulation in lipid-based nanocarriers such as liposomes or lipid nanoparticles (LNPs).[6]
Q5: How do cyclodextrins work to improve this compound solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has increased aqueous solubility.[7]
Q6: What are the benefits of using lipid nanoparticles (LNPs) for this compound delivery?
A6: LNPs can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery. They are biocompatible and can be formulated for various routes of administration, including intravenous injection.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution in aqueous buffer. | The aqueous solubility of this compound has been exceeded. The organic solvent concentration is too low to maintain solubility. | 1. Increase the concentration of the co-solvent (e.g., ethanol, DMSO) in the final formulation, ensuring it remains within non-toxic limits. 2. Utilize a solubilizing agent such as hydroxypropyl-β-cyclodextrin (HP-β-CD). 3. Prepare a lipid-based formulation (e.g., liposomes or LNPs) to encapsulate this compound. |
| Visible signs of toxicity in animals after injection (e.g., lethargy, irritation). | The vehicle or a component of the formulation is toxic at the administered dose. | 1. Reduce the concentration of the organic co-solvent (e.g., ethanol, DMSO). Refer to the toxicity data in Table 2. 2. Switch to a more biocompatible vehicle such as a cyclodextrin or lipid nanoparticle formulation. 3. Perform a dose-response study for the vehicle alone to determine the maximum tolerated dose. |
| Inconsistent or no biological effect of this compound in vivo. | 1. Degradation of this compound in the formulation. 2. Poor bioavailability due to inadequate formulation. 3. The compound is not reaching the target site. | 1. Prepare fresh formulations before each experiment. Store stock solutions of this compound in an inert atmosphere at -20°C or lower. 2. Improve the formulation to enhance solubility and stability (e.g., use cyclodextrins or LNPs). 3. Consider a different route of administration or a targeted delivery system if a specific site of action is desired. |
| Difficulty in preparing a stable lipid nanoparticle (LNP) formulation. | Improper lipid composition, ratio of components, or preparation technique. | 1. Optimize the lipid composition and the ratio of ionizable lipid, phospholipid, cholesterol, and PEG-lipid. 2. Ensure proper mixing of the lipid and aqueous phases, for example, by using a microfluidic mixing device. 3. Characterize the resulting LNPs for size, polydispersity, and encapsulation efficiency to ensure consistency. |
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Ethanol | Miscible |
| DMSO | Miscible |
| DMF | Miscible |
| PBS (pH 7.2) | 0.8 mg/mL |
| 0.1 M Na2CO3 | 2 mg/mL |
Data compiled from publicly available information.
Table 2: In Vivo Toxicity of Common Vehicles (Intraperitoneal Administration in Mice)
| Vehicle | LD50 (g/kg) | Notes |
| Ethanol | 6.6 - 8.1[3][5] | Toxicity is dose-dependent. Recommended to keep the final concentration as low as possible. |
| DMSO | 10.9 - 15.4[8] | Can have pharmacological effects on its own. Use with caution and appropriate controls. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | >5 (oral, rat) | Generally considered safe and well-tolerated, especially via the oral route.[9][10][11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using Ethanol and Saline
-
Prepare a stock solution of this compound in absolute ethanol (e.g., 10 mg/mL).
-
For injection, dilute the stock solution with sterile, pyrogen-free 0.9% saline to the desired final concentration.
-
The final concentration of ethanol should be kept to a minimum (ideally below 5%) to avoid toxicity.
-
Vortex the solution thoroughly before administration.
-
Administer the solution immediately after preparation.
Protocol 2: Preparation of this compound Formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD in sterile water or saline (e.g., 45% w/v).
-
Add the ethanolic stock solution of this compound to the HP-β-CD solution.
-
The amount of this compound should be calculated to achieve the desired final concentration and a suitable molar ratio with HP-β-CD (typically ranging from 1:1 to 1:5).
-
Stir the mixture at room temperature for at least 1 hour to allow for complex formation.
-
The resulting clear solution can be administered in vivo. A study on a similar hydrophobic molecule, HET0016, showed that complexation with 15% HP-β-CD increased its aqueous solubility from 34.2 µg/mL to 452.7 µg/mL.[13]
Protocol 3: Preparation of this compound Loaded Lipid Nanoparticles (LNPs)
-
Lipid Phase Preparation : Dissolve this compound, an ionizable lipid (e.g., DLin-MC3-DMA), a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol.
-
Aqueous Phase Preparation : Prepare an aqueous buffer at an acidic pH (e.g., citrate buffer, pH 4.0).
-
LNP Formation : Rapidly mix the lipid phase with the aqueous phase using a microfluidic mixing device. The rapid change in solvent polarity will cause the lipids to self-assemble into LNPs, encapsulating the this compound.
-
Purification and Buffer Exchange : Dialyze the LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated compound.
-
Characterization : Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using techniques like dynamic light scattering (DLS) and chromatography.
-
Administration : The purified LNP suspension can be administered intravenously.[14][15]
Visualizations
References
- 1. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Tolerance to effects of high doses of ethanol: 1. Lethal effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Injection of Ethanol for the Euthanasia of Laboratory Mice (Mus musculus) and Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrin and phospholipid complexation in solubility and dissolution enhancement: a critical and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of 'soluble lipids' for biochemical processes: linoleic acid-cyclodextrin inclusion complexes in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchd.com [researchd.com]
- 12. researchgate.net [researchgate.net]
- 13. Intravenous Formulation of HET0016 for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
troubleshooting variability in 16(R)-HETE experimental results
Welcome to the technical support center for 16(R)-HETE experimental troubleshooting. This guide provides answers to frequently asked questions and solutions to common issues encountered during the quantification and analysis of 16(R)-hydroxyeicosatetraenoic acid.
Section 1: General & Background FAQs
Q: What is this compound and why is it a focus of research?
A: this compound is a lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1][2] It is of significant interest to researchers because it exhibits stereospecific biological activity.[3] For example, it is produced by human polymorphonuclear leukocytes (PMNs) and acts as an endogenous modulator of their function, inhibiting adhesion and aggregation.[1] Its roles in regulating kidney function and its potential as a therapeutic agent in ischemic and inflammatory states also make it a critical molecule for study in drug development.[1][3]
Q: How is this compound synthesized in biological systems?
A: this compound is synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid typically released from cell membrane phospholipids. The synthesis is catalyzed by CYP enzymes, specifically through ω- and ω-4 oxygenase activity.[2][4][5] In PMNs, this pathway is sensitive to CYP inhibitors like SKF525A but not to lipoxygenase inhibitors, distinguishing its formation from other eicosanoids like leukotrienes.[2]
Section 2: Troubleshooting Pre-Analytical Variability
Q: My measured this compound levels are inconsistent across samples. What pre-analytical factors could be responsible?
A: Variability often originates from sample handling and storage procedures. Key factors include:
-
Ex Vivo Formation: Eicosanoid synthesis can continue after sample collection. To prevent this, add an antioxidant like butylated hydroxytoluene (BHT) and a cyclooxygenase inhibitor like indomethacin to your samples immediately upon collection.[6]
-
Temperature: Keep samples on ice at all times during processing to minimize enzymatic activity.[6]
-
Storage Conditions: For long-term storage, samples must be kept at -80°C. Lipid oxidation can still occur at -20°C, leading to degradation of your analyte.[6]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can degrade lipid mediators.[7] Aliquot samples after collection if multiple analyses are planned.
Q: I'm seeing very low or undetectable levels of this compound. Could this be a sample preparation issue?
A: Yes, this is a common problem related to the extraction process.
-
Poor Extraction Recovery: Eicosanoids are present at low concentrations and require an efficient extraction method, such as solid-phase extraction (SPE), to be concentrated and purified from the biological matrix.[6][8] Recoveries for prostaglandins and leukotrienes can be moderate (around 50%), so optimizing your SPE protocol is crucial.[8]
-
Protein Precipitation: For highly proteinaceous samples like tissue homogenates or cell lysates, protein precipitation should be performed prior to SPE to avoid clogging the column and interfering with the extraction.[6]
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a falsely low signal.[9][10] A robust sample cleanup is the best way to mitigate this.
Section 3: Troubleshooting Analytical Variability (LC-MS/MS)
Q: My this compound peak's retention time is shifting between runs. How can I stabilize it?
A: Retention time shifts are typically caused by issues with the liquid chromatography (LC) system.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Reversed-phase columns may require at least 10 column volumes for proper equilibration.[9]
-
Mobile Phase: Prepare fresh mobile phases daily. The pH and composition of buffers can change over time, affecting retention.[11] Ensure mobile phase components are fully dissolved and the mixture is degassed.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature shifts can significantly impact retention times.[9]
-
Column Health: The column may be degrading or contaminated. Try flushing the column or, if the problem persists, replace it.[11][12]
Q: The peak shape for my this compound standard or sample is poor (e.g., tailing, fronting, broad). What are the common causes?
A: Poor peak shape compromises resolution and quantification accuracy.
-
Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase or by contamination at the column inlet.[12]
-
Peak Fronting/Splitting: Can be a result of injecting the sample in a solvent that is much stronger than the mobile phase or column overload.[12]
-
Broad Peaks: May indicate large extra-column volume (e.g., excessive tubing length), a void in the column, or a dirty guard column.[9][12]
Q: My signal intensity is low and/or the baseline is noisy. What should I check?
A: This common issue can stem from the sample, the LC, or the mass spectrometer (MS). Use a systematic approach to diagnose the problem. A benchmark method, involving regular injections of a standard compound, can help determine if the issue is instrument-related or method-specific.[10]
Section 4: Troubleshooting Biological & In Vitro System Variability
Q: I am stimulating cells in culture to produce this compound, but the output varies significantly between experiments. What factors should I investigate?
A: Cell culture is a dynamic system, and many variables can alter lipid metabolism.
-
Oxygen Levels: Standard cell culture conditions are often hypoxic compared to in vivo environments, which can shift metabolism towards glycolysis.[13] Pericellular oxygen levels are affected by medium volume and cell density and can profoundly impact results.[13]
-
Media Composition: Glucose and fetal bovine serum (FBS) concentrations directly impact cell proliferation and metabolism.[14] Ensure you are using the exact same media formulation for all experiments. Using a consistent, serum-free medium throughout development can reduce variability.[15]
-
Cell Health and Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic and metabolic drift.
-
Environmental Control: Maintain strict control over incubator conditions, as minor shifts in CO2, temperature, and humidity can affect cell physiology and signaling.[16][17]
Section 5: Protocols & Data Reference
Experimental Workflow and Data Tables
The general workflow for analyzing this compound involves careful sample handling, extraction, and instrumental analysis.
Table 1: Recommended Sample Handling & Storage
| Parameter | Recommendation | Rationale | Reference |
|---|---|---|---|
| Additives | Indomethacin & BHT | Prevents ex vivo enzymatic formation and auto-oxidation. | [6] |
| Processing Temp. | On Ice / 4°C | Minimizes enzymatic degradation. | [6] |
| Short-Term Storage | -20°C (hours to days) | Adequate for brief periods, but not ideal. | [6] |
| Long-Term Storage | -80°C | Prevents long-term lipid oxidation and degradation. | [6] |
| Freeze/Thaw | Avoid | Repeated cycles degrade analytes. Aliquot samples. |[7] |
Table 2: Example Quantitative Data for HETEs
| Analyte | Matrix | Concentration / Value | Analytical Method | Reference |
|---|---|---|---|---|
| 16-HETE | Human PMNLs | 108 ± 26 pg / 10⁸ cells | GC/MS | [2] |
| 20-HETE | Human PMNLs | 341 ± 69 pg / 10⁸ cells | GC/MS | [2] |
| Various HETEs | Plasma | LLOQ: 20-100 pg/mL | LC-MS/MS | [18] |
| Eicosanoids | Cell Media | Recovery: 75-100% | LC-MS/MS |[8] |
Protocol: General Solid-Phase Extraction (SPE) for Eicosanoids from Biological Fluids
This protocol is a general guideline and should be optimized for your specific sample matrix and analyte.
-
Sample Acidification: Acidify the aqueous sample (e.g., plasma, urine, cell culture supernatant) to a pH of ~3.5 with a dilute acid (e.g., formic acid). This ensures that the acidic eicosanoids are in their protonated form and will retain on the C18 stationary phase.
-
Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2-3 column volumes of methanol followed by 2-3 column volumes of water or acidified water.[8] Do not let the column run dry.
-
Sample Loading: Slowly load the acidified sample onto the conditioned SPE cartridge. A flow rate of approximately 1 mL/min is recommended.
-
Column Washing: Wash the cartridge with 2-3 column volumes of a weak organic solvent (e.g., 10-15% methanol in water) to remove polar, interfering substances.[8]
-
Analyte Elution: Elute the eicosanoids with 1-2 column volumes of a strong organic solvent, such as methanol or ethyl acetate.[8]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume of the initial LC mobile phase (e.g., 100 µL) for analysis.[8]
References
- 1. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke [pubmed.ncbi.nlm.nih.gov]
- 2. 16(R)-hydroxy-5,8,11,14-eicosatetraenoic acid, a new arachidonate metabolite in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Synthesis of (16-20)-hydroxyeicosatetraenoic acids (HETE) [reactome.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. zefsci.com [zefsci.com]
- 12. agilent.com [agilent.com]
- 13. embopress.org [embopress.org]
- 14. The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium [mdpi.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. What factors affect the cell culture conditions? | AAT Bioquest [aatbio.com]
- 17. The effect of different media composition and temperatures on the production of recombinant human growth hormone by CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
dealing with the auto-oxidation of 16(R)-HETE during experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 16(R)-HETE. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a primary focus on preventing and dealing with its auto-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to auto-oxidation?
16(R)-hydroxyeicosatetraenoic acid (this compound) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes.[1] Its structure contains multiple carbon-carbon double bonds, making it susceptible to non-enzymatic oxidation, a process known as auto-oxidation. This reaction is initiated by factors such as exposure to atmospheric oxygen, light, and trace metal ions, leading to the formation of various oxidized byproducts and a loss of the compound's biological activity.
Q2: How should I properly store my stock solution of this compound?
To ensure the stability of your this compound, proper storage is critical. It is recommended to store it at -20°C as a solution in an organic solvent such as ethanol. The container should be a glass vial with a Teflon-lined cap to prevent leaching of plastics and to provide a tight seal. To further minimize oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing.
Q3: For how long can I store my this compound solution?
When stored correctly at -20°C in a tightly sealed glass vial under an inert atmosphere, a stock solution of this compound in ethanol can be stable for up to two years. However, once diluted in aqueous buffers for experiments, it is highly recommended to use the solution within the same day to avoid degradation.
Q4: What are the initial signs of this compound degradation in my experiments?
The most common sign of this compound degradation is a loss or significant reduction in its expected biological activity. For example, if you are studying its inhibitory effect on neutrophil adhesion and you observe a diminished response compared to previous experiments, auto-oxidation of your compound could be the cause.[2] Another indicator is the appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC or LC-MS/MS).
Q5: Can I use antioxidants to prevent the auto-oxidation of this compound?
Yes, the addition of antioxidants can help to mitigate the auto-oxidation of this compound, especially when working with aqueous solutions. A common antioxidant used for this purpose is butylated hydroxytoluene (BHT). It is typically added to organic solvents used for extraction and storage of lipids to prevent peroxidation. When preparing aqueous working solutions, including a low, non-interfering concentration of an antioxidant may be beneficial, but this should be validated for your specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity of this compound. | Auto-oxidation of the compound due to improper storage or handling. | 1. Verify Storage: Ensure your stock solution is stored at -20°C in a glass vial with a Teflon cap, preferably under an inert gas. 2. Prepare Fresh Solutions: Always prepare fresh working dilutions in your experimental buffer immediately before use. Do not store aqueous solutions of this compound. 3. Use High-Quality Solvents: When preparing stock solutions, use high-purity, peroxide-free organic solvents. |
| Contamination of the stock solution. | 1. Use Sterile Technique: When preparing solutions, use sterile pipette tips and tubes to avoid microbial contamination. 2. Purchase a New Aliquot: If you suspect your stock is compromised, it is best to start with a fresh, unopened vial of this compound. | |
| Appearance of unknown peaks in HPLC or LC-MS/MS analysis. | Degradation of this compound into various oxidation byproducts. | 1. Analyze a Fresh Standard: Run a fresh, unoxidized standard of this compound to confirm its retention time. 2. Minimize Exposure to Air: During sample preparation, keep samples on ice and minimize the time they are exposed to air. Use of an inert gas stream to evaporate solvents is recommended. 3. Check Solvent Purity: Ensure all solvents used for sample preparation and chromatography are of high purity and free from contaminants. |
| Low recovery of this compound during sample extraction. | Adsorption of the lipid to plastic surfaces. | 1. Use Appropriate Labware: Use glass or polypropylene tubes and pipette tips. Avoid using polystyrene labware as lipids can adsorb to its surface. 2. Include a Carrier Protein: For very dilute solutions, adding a small amount of a carrier protein like bovine serum albumin (BSA) to your buffer can help prevent loss of this compound due to adsorption. |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
This protocol describes the preparation of a 1 µM working solution of this compound in a typical cell culture medium.
Materials:
-
This compound stock solution (e.g., 100 µg/mL in ethanol)
-
Cell culture medium (e.g., RPMI-1640)
-
Glass vials with Teflon-lined caps
-
Pipettes with glass or polypropylene tips
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Allow the vial of this compound stock solution to warm to room temperature before opening.
-
Under a gentle stream of inert gas, evaporate the ethanol from the desired amount of stock solution in a clean glass vial. For example, to prepare 1 mL of a 10 µM intermediate stock, you would need to evaporate the solvent from a volume containing 3.2 µg of this compound.
-
Immediately dissolve the dried lipid film in a small volume of a suitable organic solvent like DMSO.
-
Further dilute this intermediate stock into your pre-warmed cell culture medium to achieve the final desired concentration of 1 µM.
-
Vortex the solution gently to ensure complete mixing.
-
Use the freshly prepared working solution immediately in your experiment. Do not store the aqueous solution.
Protocol for Sample Preparation and LC-MS/MS Analysis of this compound from Cell Culture Supernatants
This protocol provides a general guideline for the extraction and analysis of this compound from cell culture supernatants.
Materials:
-
Cell culture supernatant
-
Internal standard (e.g., 15(S)-HETE-d8)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Collection: Collect the cell culture supernatant and place it on ice.
-
Internal Standard Spiking: Add a known amount of the internal standard to the supernatant.
-
Protein Precipitation: Add two volumes of ice-cold methanol to the supernatant, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the this compound and internal standard with methanol or acetonitrile.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a mobile phase gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).
-
Set the mass spectrometer to operate in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: this compound's inhibitory effects on neutrophil function.
References
- 1. 16(R)-hydroxy-5,8,11,14-eicosatetraenoic acid, a new arachidonate metabolite in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
concentration-dependent effects of 16(R)-HETE on cell viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the concentration-dependent effects of 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological effects?
This compound is a metabolite of arachidonic acid, produced through the activity of cytochrome P450 enzymes.[1] Eicosanoids, including HETEs, are known to be involved in various physiological and pathological processes such as inflammation, vascular homeostasis, cell growth, and apoptosis. Specifically, this compound has been identified as a product of human polymorphonuclear leukocytes (PMNs) and is known to modulate their function by inhibiting adhesion and aggregation.[2]
Q2: What are the expected concentration-dependent effects of this compound on cell viability?
The effects of HETEs on cell viability are often cell-type specific and can be either pro-proliferative or pro-apoptotic. Currently, there is limited publicly available quantitative data detailing a concentration-response curve for this compound across various cell lines. Therefore, it is crucial for researchers to perform a dose-response experiment to determine the specific effects on their cell line of interest.
Q3: How do I prepare this compound for use in cell culture experiments?
This compound is a lipophilic molecule. To ensure proper solubilization and delivery to cells in an aqueous culture medium, a stock solution should be prepared in an organic solvent such as ethanol, DMSO, or acetonitrile. This stock solution can then be diluted to the final desired concentrations in the cell culture medium. It is critical to include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent on cell viability.
Q4: Which cell viability assay is most suitable for studying the effects of this compound?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Other suitable assays include XTT, MTS, and WST-1 assays.
Q5: What signaling pathways might be involved in mediating the effects of this compound on cell viability?
While specific signaling pathways for this compound are not extensively characterized, other HETE isomers are known to exert their effects through common signaling cascades that regulate cell survival and proliferation. These include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. It is plausible that this compound could also modulate these pathways.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible cell viability results. | 1. Incomplete solubilization of this compound: As a lipid, it may precipitate in the aqueous culture medium. 2. Cell seeding density: Inconsistent cell numbers at the start of the experiment. 3. Contamination: Bacterial or fungal contamination affecting cell health. | 1. Ensure the stock solution is properly dissolved. When diluting into the final medium, vortex or mix thoroughly. Consider using a carrier protein like BSA. 2. Optimize and standardize the cell seeding density for your specific cell line and plate format. 3. Regularly check for contamination and maintain sterile techniques. |
| High background in the MTT assay. | 1. Contamination: Microbial contamination can reduce the MTT reagent. 2. Precipitation of this compound: Precipitated compound might interfere with absorbance readings. | 1. Discard contaminated cultures and reagents. 2. Visually inspect wells for any precipitate before adding the MTT reagent. If present, optimize the solubilization method. |
| No observable effect of this compound on cell viability. | 1. Concentration range: The tested concentrations may be too low or too high (in the case of a bell-shaped dose-response). 2. Incubation time: The duration of treatment may not be sufficient to induce a measurable effect. 3. Cell line insensitivity: The chosen cell line may not be responsive to this compound. | 1. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar concentrations). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Consider using a different cell line, potentially one known to express cytochrome P450 enzymes involved in arachidonic acid metabolism. |
Data Presentation
Table 1: Template for Concentration-Dependent Effects of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| e.g., MCF-7 | 0 (Vehicle Control) | 48 | 100 ± 5.2 |
| 0.1 | 48 | User-defined data | |
| 1 | 48 | User-defined data | |
| 10 | 48 | User-defined data | |
| 50 | 48 | User-defined data | |
| 100 | 48 | User-defined data | |
| e.g., PC-3 | 0 (Vehicle Control) | 48 | 100 ± 4.8 |
| 0.1 | 48 | User-defined data | |
| 1 | 48 | User-defined data | |
| 10 | 48 | User-defined data | |
| 50 | 48 | User-defined data | |
| 100 | 48 | User-defined data |
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay with this compound Treatment
1. Materials:
-
This compound
-
Anhydrous ethanol or DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous ethanol or DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to prepare 2X working concentrations of the desired final concentrations (e.g., if the final desired concentration is 10 µM, prepare a 20 µM working solution).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the 2X working solutions of this compound to the respective wells.
-
For the vehicle control wells, add 100 µL of serum-free medium containing the same final concentration of ethanol or DMSO as the treated wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the concentration-dependent effects of this compound on cell viability using the MTT assay.
Caption: A plausible signaling pathway that may be activated by this compound to influence cell viability, based on known mechanisms of other HETEs.
References
- 1. 16(R)-hydroxy-5,8,11,14-eicosatetraenoic acid, a new arachidonate metabolite in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 16(R)-HETE and 16(S)-HETE: Unraveling Stereospecificity in Biological Activity
For Immediate Release
A deep dive into the world of eicosanoids reveals the profound impact of stereochemistry on biological function. This guide offers a comprehensive comparison of the biological activities of 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) and its stereoisomer, 16(S)-HETE. By presenting key experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the nuanced roles of these lipid mediators in health and disease.
Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling lipids derived from arachidonic acid that play pivotal roles in a multitude of physiological and pathological processes, including inflammation, cell proliferation, and vascular tone regulation. The specific orientation of the hydroxyl group at the 16th carbon position gives rise to two distinct stereoisomers, this compound and 16(S)-HETE, which, despite their near-identical structure, exhibit markedly different and sometimes opposing biological effects. Understanding these differences is crucial for the targeted development of therapeutic agents.
Comparative Biological Activities: A Tale of Two Isomers
The biological actions of this compound and 16(S)-HETE are diverse and stereospecific. The following table summarizes their differential effects based on available experimental evidence.
| Biological Process | This compound | 16(S)-HETE |
| Na+/K+-ATPase Activity | Inhibitory | Stimulatory |
| Vascular Tone | Vasoconstrictor | Vasodilator |
| Inflammation | Predominantly pro-inflammatory; inhibits neutrophil adhesion and aggregation. | Generally considered anti-inflammatory. |
| Cell Proliferation | Can promote proliferation of certain cancer cell lines. | Effects on cell proliferation are less defined and may be cell-type specific. |
| CYP1B1 Catalytic Activity | Increases activity (stronger effect). | Increases activity (weaker effect). |
Delving into the Mechanisms: Signaling Pathways
The distinct biological outcomes of this compound and 16(S)-HETE are a direct consequence of their differential engagement with downstream signaling pathways. While the complete signaling cascades for both isomers are still under active investigation, current evidence points to their modulation of key cellular enzymes and receptors.
Differential Effects of 16(R)-HETE and 20-HETE on Vascular Tone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vascular effects of two arachidonic acid metabolites, 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) and 20-hydroxyeicosatetraenoic acid (20-HETE). While both are products of cytochrome P450 (CYP) enzyme activity, they exhibit distinct and often opposing effects on vascular tone, making them critical molecules of interest in cardiovascular research and drug development.
Summary of Vascular Effects
| Feature | This compound | 20-HETE |
| Primary Vascular Effect | Vasodilation (evidence is emerging and less established) | Potent Vasoconstriction[1][2][3] |
| Mechanism of Action | Proposed to involve inhibition of Na+/K+-ATPase activity in the renal proximal tubule, which may indirectly influence vascular tone. The direct vasodilatory signaling pathway in vascular smooth muscle is not well-elucidated. | Blocks large-conductance calcium-activated potassium (BKCa) channels, leading to membrane depolarization, increased calcium influx, and vasoconstriction.[2][3][4] |
| Potency (EC50) | Not well-established for vasodilation. | < 10⁻⁸ M for vasoconstriction.[1] |
| Physiological Significance | May play a role in reducing intracranial pressure and has anti-inflammatory effects.[5] Its role in systemic blood pressure regulation is under investigation. | A key regulator of vascular tone in the brain, kidney, and other microcirculatory beds.[2][3] Implicated in the pathogenesis of hypertension.[1][6] |
Biosynthesis of this compound and 20-HETE
Both this compound and 20-HETE are synthesized from arachidonic acid via the action of cytochrome P450 (CYP) enzymes. However, the specific CYP isoforms involved and the tissue distribution of their synthesis contribute to their different physiological roles.
Signaling Pathways and Their Impact on Vascular Tone
The divergent effects of this compound and 20-HETE on vascular tone are a direct consequence of their distinct molecular signaling pathways within vascular smooth muscle cells (VSMCs).
20-HETE: A Potent Vasoconstrictor
20-HETE is a well-established vasoconstrictor that plays a crucial role in the regulation of blood pressure.[1][6] Its mechanism of action involves the direct inhibition of large-conductance calcium-activated potassium (BKCa) channels in VSMCs.[2][3][4] This blockade leads to membrane depolarization, which in turn activates voltage-gated calcium channels, causing an influx of extracellular calcium and subsequent smooth muscle contraction. Furthermore, 20-HETE has been shown to activate other signaling pathways, including protein kinase C (PKC) and the MAP kinase cascade, which contribute to its vasoconstrictor and pro-hypertensive effects.[1]
This compound: An Emerging Vasodilator
The vasodilatory effects of this compound are less characterized compared to the vasoconstrictor actions of 20-HETE. While some commercial sources describe it as a potent vasodilator, peer-reviewed evidence detailing its direct action on vascular smooth muscle is limited. One proposed mechanism, primarily studied in the context of renal physiology, involves the inhibition of Na+/K+-ATPase activity in the proximal tubule. This action could indirectly influence vascular tone, but a direct vasodilatory signaling cascade in VSMCs remains to be fully elucidated. It is hypothesized that this compound may promote vasodilation through mechanisms such as the activation of potassium channels or the generation of cyclic AMP (cAMP), both of which lead to smooth muscle relaxation.[7][8][9] However, direct experimental evidence for these pathways is still needed.
Experimental Protocols
The following provides a general workflow for assessing the vascular effects of this compound and 20-HETE using pressure myography, a standard technique for studying the function of small resistance arteries.
Pressure Myography Experimental Workflow
Detailed Methodologies:
A detailed protocol for pressure myography involves the following key steps:
-
Vessel Isolation and Preparation:
-
Small resistance arteries (e.g., mesenteric or renal arteries) are carefully dissected from the surrounding tissue in ice-cold physiological salt solution (PSS).[10][11]
-
A segment of the artery (approximately 2 mm in length) is cleaned of adipose and connective tissue and transferred to the chamber of a pressure myograph.[10][11]
-
The vessel is mounted on two glass cannulas and secured with sutures.
-
-
Equilibration and Viability Check:
-
The mounted artery is superfused with PSS bubbled with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at 37°C.
-
The vessel is pressurized to a physiological level (e.g., 60-80 mmHg for mesenteric arteries) and allowed to equilibrate.[12]
-
The viability of the vessel is assessed by challenging it with a high potassium solution to induce maximal contraction, followed by a washout period.
-
-
Experimental Procedure:
-
For testing vasodilatory effects (e.g., this compound), the vessel is pre-constricted with a submaximal concentration of a vasoconstrictor like phenylephrine.
-
Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the superfusion buffer.
-
For testing vasoconstrictor effects (e.g., 20-HETE), cumulative concentrations of the compound are added to the buffer without pre-constriction.
-
Changes in the internal diameter of the vessel are continuously monitored and recorded using a video camera and specialized software.
-
-
Data Analysis:
-
The changes in vessel diameter are expressed as a percentage of the pre-constriction tone (for vasodilation) or the baseline diameter (for vasoconstriction).
-
Dose-response curves are constructed by plotting the percentage change in diameter against the logarithm of the molar concentration of the test compound.
-
The EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves to determine the potency of the compounds.
-
Conclusion
This compound and 20-HETE exhibit markedly different effects on vascular tone. 20-HETE is a well-characterized, potent vasoconstrictor with a clearly defined signaling pathway, making it a significant player in the regulation of blood pressure and a potential target for anti-hypertensive therapies. In contrast, the role of this compound in vascular regulation is still emerging. While there is some indication of its vasodilatory properties, further research is required to fully elucidate its mechanism of action and physiological significance in the cardiovascular system. The opposing effects of these two closely related eicosanoids highlight the complexity of lipid signaling in the vasculature and underscore the importance of further investigation into their distinct pathways for the development of novel therapeutic strategies for cardiovascular diseases.
References
- 1. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]
- 4. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Cyclic AMP inhibited proliferation of human aortic vascular smooth muscle cells, accompanied by induction of p53 and p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potassium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Assessing Murine Resistance Artery Function Using Pressure Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 16(R)-HETE and Leukotriene B4 in Neutrophil Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) and Leukotriene B4 (LTB4) in the context of neutrophil chemotaxis. While LTB4 is a well-established, potent chemoattractant, current scientific evidence suggests that this compound acts as a modulator of neutrophil function, including the inhibition of LTB4 synthesis, rather than a direct chemoattractant. This guide will objectively present the available experimental data on their respective roles in neutrophil migration.
Executive Summary
Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a crucial role in the innate immune response by attracting neutrophils to sites of inflammation. In contrast, this compound, a cytochrome P450-derived metabolite of arachidonic acid, has been shown to suppress neutrophil activation, including adhesion, aggregation, and the production of LTB4. This fundamental difference in their actions positions LTB4 as a pro-inflammatory chemoattractant and 15-HETE (a related compound) as a potential endogenous inhibitor of neutrophil-mediated inflammation.
Quantitative Comparison of Chemotactic Activity
Direct quantitative data on the chemotactic potency of this compound for neutrophils is not available in the current scientific literature, as its primary role appears to be modulatory. Therefore, a direct comparison of EC50 and Emax values with LTB4 for chemotaxis is not feasible. The following table summarizes the known chemotactic properties of LTB4.
| Chemoattractant | Receptor(s) | Typical EC50 for Neutrophil Chemotaxis |
| Leukotriene B4 (LTB4) | BLT1, BLT2 | ~1 nM |
Signaling Pathways
The signaling pathways initiated by LTB4 leading to neutrophil chemotaxis are well-characterized. In contrast, the signaling pathway for this compound in neutrophils, particularly in the context of chemotaxis modulation, is not fully elucidated.
Leukotriene B4 (LTB4) Signaling Pathway
LTB4 binding to its high-affinity receptor, BLT1, on the surface of neutrophils triggers a cascade of intracellular events. This process is initiated by the activation of heterotrimeric G-proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events, along with the activation of the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, culminate in the rearrangement of the actin cytoskeleton, leading to cell polarization and directed migration towards the LTB4 gradient.
Caption: LTB4 Signaling Pathway.
This compound's Modulatory Role
While a specific receptor and a complete signaling pathway for this compound's effects on neutrophil chemotaxis are not yet defined, it is known to be a product of cytochrome P450 metabolism. Its inhibitory actions on LTB4 synthesis suggest an interference with the 5-lipoxygenase (5-LOX) pathway. The inhibition of neutrophil adhesion and aggregation points towards a modulation of integrin activation or downstream signaling events that are crucial for cell adhesion and migration.
Caption: this compound Modulatory Action.
Experimental Protocols
The following are detailed methodologies for commonly used neutrophil chemotaxis assays.
Boyden Chamber Assay
The Boyden chamber assay is a classic and widely used method for studying cell migration.
Principle: The assay utilizes a chamber with two compartments separated by a microporous membrane. Neutrophils are placed in the upper compartment, and the chemoattractant is placed in the lower compartment. The migration of neutrophils through the pores in response to the chemoattractant is quantified.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation to remove erythrocytes.
-
Cell Preparation: Resuspend the purified neutrophils in a suitable assay medium (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Chamber Assembly: Place a microporous membrane (typically 3-5 µm pore size for neutrophils) between the upper and lower wells of the Boyden chamber.
-
Loading: Add the chemoattractant solution (e.g., LTB4 at various concentrations) to the lower wells. Add the neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Quantification: After incubation, remove the membrane. Fix and stain the cells that have migrated to the underside of the membrane. Count the migrated cells in several high-power fields using a microscope. Alternatively, migrated cells can be quantified by lysing the cells on the bottom of the filter and measuring the activity of an enzyme like myeloperoxidase.
Caption: Boyden Chamber Workflow.
Microfluidic Chemotaxis Assay
Microfluidic assays offer a more controlled and in vivo-like environment for studying chemotaxis.
Principle: These assays use microfabricated devices to generate stable and precise chemoattractant gradients. Neutrophil migration within microchannels can be observed and quantified in real-time using microscopy.
Protocol:
-
Device Preparation: Fabricate or obtain a microfluidic device designed for chemotaxis. Prime the channels with a suitable buffer.
-
Neutrophil Preparation: Isolate and prepare neutrophils as described for the Boyden chamber assay.
-
Loading: Introduce the neutrophil suspension into the cell loading port of the device.
-
Gradient Generation: Introduce the chemoattractant solution into the designated source channel and a control buffer into the sink channel to establish a stable gradient across the migration channels.
-
Time-Lapse Microscopy: Place the device on a microscope stage equipped with an incubation chamber (37°C, 5% CO2). Acquire time-lapse images of neutrophil migration within the channels.
-
Data Analysis: Use image analysis software to track individual cell movements and calculate parameters such as cell speed, directionality (chemotactic index), and displacement.
Conclusion
The roles of Leukotriene B4 and this compound in neutrophil chemotaxis are distinctly different. LTB4 is a potent, pro-inflammatory chemoattractant that directly induces neutrophil migration through well-defined receptor-mediated signaling pathways. In contrast, this compound appears to be a modulator of neutrophil function, exhibiting inhibitory effects on key processes of the inflammatory response, including the synthesis of LTB4 itself. This positions this compound and related compounds as potential endogenous regulators of inflammation with therapeutic potential for inflammatory diseases. Further research is warranted to fully elucidate the receptor and signaling mechanisms underlying the modulatory effects of this compound on neutrophil migration.
Validating the Anti-Inflammatory Effects of 16(R)-HETE in Primary Human Neutrophils: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) on primary human neutrophils against other well-established anti-inflammatory agents. The information is supported by experimental data and detailed protocols to assist in the evaluation and potential development of this compound as a therapeutic agent.
Executive Summary
This compound, a cytochrome P450-derived metabolite of arachidonic acid, has demonstrated significant anti-inflammatory properties by selectively inhibiting key functions of human polymorphonuclear leukocytes (neutrophils). In vitro studies have shown that this compound effectively suppresses neutrophil adhesion, aggregation, and the synthesis of the potent chemoattractant leukotriene B4 (LTB4)[1][2]. While the precise signaling pathway in neutrophils is still under full investigation, evidence suggests the involvement of G-protein coupled receptors, potentially the low-affinity LTB4 receptor BLT2, which is known to be activated by other HETE isomers. This guide presents a comparative analysis of this compound with the specialized pro-resolving mediator Resolvin D1 and the corticosteroid Dexamethasone, highlighting its potential as a targeted anti-inflammatory agent.
Comparative Analysis of Anti-Inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound, Resolvin D1, and Dexamethasone on critical neutrophil functions associated with the inflammatory response.
Table 1: Inhibition of Neutrophil Migration (Chemotaxis)
| Compound | Stimulus | Assay | IC50 / Effective Concentration | Reference |
| This compound | fMLP | Boyden Chamber | Data not available | |
| Resolvin D1 | IL-8 (10 nM) | Microfluidics Chamber | ~1 nM (significant inhibition) | [3] |
| Dexamethasone | Not reported | Not applicable | Does not directly inhibit migration |
Table 2: Inhibition of Neutrophil Degranulation (Elastase Release)
| Compound | Stimulus | Assay | IC50 / Effective Concentration | Reference |
| This compound | fMLP | Elastase Activity Assay | Data not available | |
| Resolvin D1 | Not reported | Not applicable | Data not available | |
| Dexamethasone | R848 + TNF | Flow Cytometry (CD63, CD66b) | Dose-dependent inhibition | [4] |
Table 3: Inhibition of Reactive Oxygen Species (ROS) Production
| Compound | Stimulus | Assay | IC50 / Effective Concentration | Reference |
| This compound | fMLP | DCFH-DA Assay | Data not available | |
| Resolvin D1 | Not reported | Not applicable | Data not available | |
| Dexamethasone | R848 + TNF | Flow Cytometry (intracellular ROS) | Significant reduction | [4] |
Table 4: Inhibition of Leukotriene B4 (LTB4) Synthesis
| Compound | Stimulus | Assay | IC50 / Effective Concentration | Reference |
| This compound | Not specified | Not specified | Selective inhibition | [1][2] |
| Resolvin D1 | Not specified | Not specified | Reported to inhibit LTB4 synthesis | [5] |
| Dexamethasone | Not reported | Not applicable | Not a direct inhibitor of LTB4 synthesis |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound in Human Neutrophils
While the direct interaction is yet to be definitively confirmed, based on the activity of other HETE molecules, this compound is hypothesized to exert its anti-inflammatory effects through the G-protein coupled receptor BLT2. Activation of this receptor is thought to initiate a signaling cascade that interferes with pro-inflammatory pathways.
Caption: Proposed signaling cascade for this compound in neutrophils.
Experimental Workflow for Validating Anti-inflammatory Effects
The following diagram outlines a typical workflow for assessing the anti-inflammatory properties of a compound on primary human neutrophils.
Caption: General workflow for assessing neutrophil functions.
Experimental Protocols
1. Primary Human Neutrophil Isolation
-
Principle: Isolation of neutrophils from whole blood using density gradient centrifugation.
-
Protocol:
-
Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA).
-
Carefully layer the diluted blood over a Ficoll-Paque PLUS density gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets.
-
Collect the neutrophil-rich layer and the red blood cell pellet.
-
Lyse contaminating red blood cells using a hypotonic solution.
-
Wash the neutrophil pellet with a suitable buffer (e.g., PBS) and resuspend in the appropriate assay buffer.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
2. Neutrophil Migration (Chemotaxis) Assay (Boyden Chamber)
-
Principle: Measurement of neutrophil migration through a porous membrane towards a chemoattractant.
-
Protocol:
-
Prepare a suspension of isolated human neutrophils in an appropriate assay buffer.
-
Place the chemoattractant (e.g., fMLP, IL-8) in the lower wells of a Boyden chamber.
-
Place a porous membrane filter (typically 3-5 µm pore size) over the lower wells.
-
Add the neutrophil suspension to the upper chamber of the filter.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the filter, and scrape off non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the filter.
-
Count the number of migrated cells per high-power field using a microscope.
-
3. Neutrophil Degranulation Assay (Elastase Release)
-
Principle: Measurement of the activity of elastase, an enzyme released from azurophilic granules upon neutrophil activation.
-
Protocol:
-
Pre-incubate isolated neutrophils with this compound or control vehicle for a specified time.
-
Prime the neutrophils with a substance like cytochalasin B to enhance degranulation.
-
Stimulate the neutrophils with a potent agonist such as fMLP.
-
Pellet the cells by centrifugation.
-
Transfer the supernatant to a new plate.
-
Add a specific colorimetric or fluorometric elastase substrate to the supernatant.
-
Measure the absorbance or fluorescence over time at the appropriate wavelength.
-
Calculate elastase activity based on a standard curve.
-
4. Reactive Oxygen Species (ROS) Production Assay (DCFH-DA)
-
Principle: Use of the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) which becomes fluorescent upon oxidation by ROS.
-
Protocol:
-
Load isolated neutrophils with DCFH-DA by incubating them with the probe.
-
Wash the cells to remove excess probe.
-
Pre-incubate the cells with this compound or a control.
-
Stimulate the neutrophils with an agonist like fMLP or PMA.
-
Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometer.
-
The rate of fluorescence increase is proportional to the rate of ROS production.
-
Conclusion
This compound demonstrates promising anti-inflammatory effects on primary human neutrophils by inhibiting key pro-inflammatory functions. While further research is required to elucidate its precise mechanism of action and to obtain direct comparative quantitative data against other anti-inflammatory agents, the existing evidence suggests its potential as a novel therapeutic candidate for inflammatory diseases. The provided protocols and workflows offer a framework for researchers to further validate and expand upon these findings.
References
- 1. Resolvin D1 reduces cancer growth stimulating a protective neutrophil-dependent recruitment of anti-tumor monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - Proresolving and cartilage-protective actions of resolvin D1 in inflammatory arthritis [insight.jci.org]
- 4. Dexamethasone, but Not Vitamin D or A, Dampens the Inflammatory Neutrophil Response to Protect At-risk COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D1 prevents injurious neutrophil swarming in transplanted lungs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of 16(R)-HETE and Other Hydroxyeicosatetraenoic Acids (HETEs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways of various hydroxyeicosatetraenoic acids (HETEs), with a special focus on 16(R)-HETE in contrast to other prominent members of this lipid mediator family, including 5-HETE, 12-HETE, 15-HETE, and 20-HETE. This document summarizes key signaling components, presents quantitative experimental data, outlines detailed experimental protocols, and provides visual diagrams of the signaling cascades.
Introduction to HETEs
Hydroxyeicosatetraenoic acids (HETEs) are a group of signaling lipids derived from the oxygenation of arachidonic acid by various enzymes, including lipoxygenases (LOX) and cytochrome P450 (CYP) monooxygenases. These molecules play crucial roles in a wide array of physiological and pathological processes such as inflammation, vascular tone, cell proliferation, and angiogenesis. Different HETE isomers, distinguished by the position of the hydroxyl group, often exhibit distinct biological activities by engaging specific receptors and activating unique intracellular signaling cascades.
Comparative Overview of HETE Signaling Pathways
The signaling mechanisms of HETEs are diverse. Many HETEs act as ligands for G-protein coupled receptors (GPCRs), initiating downstream signaling through second messengers and protein kinase cascades. In contrast, some HETEs may exert their effects through receptor-independent mechanisms. This section provides a comparative analysis of the known signaling pathways for this compound and other major HETEs.
This compound: An Enigmatic Modulator of Neutrophil Function
The signaling pathway for this compound is the least characterized among the HETEs discussed in this guide. Produced by human polymorphonuclear leukocytes (PMNs) via a cytochrome P450-dependent mechanism, its primary described role is the modulation of neutrophil activity.[1][2]
Key Actions:
-
Inhibition of Neutrophil Activation: this compound selectively inhibits human PMN adhesion and aggregation.[3] It also suppresses the synthesis of the potent chemoattractant leukotriene B4 (LTB4).[3]
-
Allosteric Modulation: this compound has been shown to act as an allosteric activator of CYP1B1, an enzyme involved in the metabolism of various compounds, including estrogens and some pro-carcinogens.[4]
Signaling Mechanism: A specific cell surface receptor for this compound has not yet been identified. Its inhibitory effects on neutrophil function may occur through receptor-independent mechanisms, such as modulation of membrane properties or direct interaction with intracellular proteins. The allosteric activation of CYP1B1 is a direct protein-ligand interaction. Further research is required to elucidate the precise signaling cascade initiated by this compound.
References
- 1. 16(R)-hydroxy-5,8,11,14-eicosatetraenoic acid, a new arachidonate metabolite in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0004680) [hmdb.ca]
- 3. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 16R-HETE and 16S-HETE alter human cytochrome P450 1B1 enzyme activity probably through an allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity in 16(R)-HETE Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators like 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) is crucial for understanding its role in inflammation, cell signaling, and various disease states. Immunoassays offer a sensitive and high-throughput method for this purpose. However, a key challenge in utilizing these assays is the potential for antibody cross-reactivity with other structurally similar eicosanoids. This guide provides a comparative overview of antibody specificity in HETE immunoassays, supported by available experimental data and detailed protocols to aid in the critical evaluation of assay performance.
Understanding the Challenge: The Structural Similarity of Eicosanoids
Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. This shared origin results in a high degree of structural similarity among different classes, such as hydroxyeicosatetraenoic acids (HETEs), prostaglandins (PGs), and leukotrienes (LTs). This similarity poses a significant challenge for the development of highly specific antibodies for immunoassays, as antibodies raised against one eicosanoid may recognize and bind to others, leading to inaccurate measurements.
Cross-Reactivity in HETE Immunoassays: A Comparative Look
Table 1: Cross-Reactivity of a 15(S)-HETE ELISA Kit
| Compound | Cross-Reactivity (%) |
| 15(S)-HETE | 100% |
| 15(R)-HETE | 0.08% |
| 5(S)-HETE | <0.01% |
| 12(S)-HETE | 0.04% |
| 20-HETE | <0.01% |
| Arachidonic Acid | 0.17% |
| Leukotriene B4 | <0.01% |
| Prostaglandin E2 | <0.01% |
Data sourced from a commercially available 15(S)-HETE ELISA kit manual.
Table 2: Cross-Reactivity of a 12(S)-HETE ELISA Kit
| Compound | Cross-Reactivity (%) |
| 12(S)-HETE | 100% |
| 12(R)-HETE | 0.11% |
| 5(S)-HETE | <0.01% |
| 15(S)-HETE | 2.5% |
| Leukotriene B4 | 3.8% |
| Arachidonic Acid | <0.01% |
| Prostaglandin D2 | <0.01% |
| Prostaglandin E2 | <0.01% |
Data sourced from a commercially available 12(S)-HETE ELISA kit manual.
These tables highlight that while the antibodies exhibit high specificity for their target analyte, some level of cross-reactivity with other isomers and related compounds exists. Researchers should carefully consider the potential for such cross-reactivity in the context of their specific biological samples, which may contain a complex mixture of eicosanoids.
Experimental Protocol: Determining Antibody Cross-Reactivity in a Competitive ELISA
The cross-reactivity of an antibody in a competitive enzyme-linked immunosorbent assay (ELISA) is determined by assessing the ability of structurally related compounds to compete with the target analyte for binding to the antibody.
Objective: To quantify the percentage of cross-reactivity of a panel of eicosanoids with the primary antibody in a this compound competitive ELISA.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
This compound standard
-
Potentially cross-reacting eicosanoids (e.g., 16(S)-HETE, other HETE isomers, prostaglandins, leukotrienes)
-
This compound-specific rabbit polyclonal antibody
-
This compound conjugated to a tracer enzyme (e.g., horseradish peroxidase - HRP)
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard in assay buffer to generate a standard curve (e.g., from 1000 pg/mL to 7.8 pg/mL).
-
Cross-Reactant Preparation: Prepare serial dilutions of each potentially cross-reacting eicosanoid in assay buffer. The concentration range should be broad enough to observe any potential inhibition.
-
Assay Setup:
-
Add 50 µL of assay buffer to the non-specific binding (NSB) wells.
-
Add 50 µL of assay buffer to the maximum binding (B0) wells.
-
Add 50 µL of each this compound standard dilution to the appropriate wells.
-
Add 50 µL of each cross-reactant dilution to the appropriate wells.
-
-
Addition of Tracer and Antibody:
-
Add 50 µL of the this compound-HRP tracer to all wells except the blank.
-
Add 50 µL of the this compound specific antibody to all wells except the blank and NSB wells.
-
-
Incubation: Cover the plate and incubate for a specified time (e.g., 2 hours) at room temperature on a shaker.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes).
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Calculate the percentage of binding for each standard and cross-reactant concentration relative to the maximum binding (B0).
-
Determine the concentration of this compound that causes 50% inhibition of maximum binding (IC50).
-
Determine the IC50 for each cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for determining antibody cross-reactivity.
Experimental workflow for determining antibody cross-reactivity.
This compound Signaling in Neutrophils
This compound is a cytochrome P450-derived metabolite of arachidonic acid that has been shown to modulate the function of human polymorphonuclear leukocytes (PMNs), also known as neutrophils.[1] Specifically, this compound has been found to inhibit key pro-inflammatory responses in neutrophils, including adhesion, aggregation, and the synthesis of leukotriene B4 (LTB4).[1]
The following DOT script generates a diagram illustrating the proposed signaling pathway of this compound in neutrophils.
Inhibitory pathway of this compound in neutrophils.
This guide provides a framework for understanding and evaluating antibody cross-reactivity in this compound immunoassays. By carefully considering the potential for cross-reactivity and, when necessary, performing validation experiments, researchers can ensure the accuracy and reliability of their findings in the complex field of eicosanoid research.
References
A Comparative Guide to the Functional Differences Between 16(R)-HETE and its Precursor, Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between the bioactive lipid mediator 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) and its metabolic precursor, arachidonic acid (AA). This document synthesizes experimental data to objectively compare their distinct biological activities, signaling pathways, and potential therapeutic implications.
Introduction: From Precursor to Specific Modulator
Arachidonic acid is a ubiquitous omega-6 polyunsaturated fatty acid that serves as a critical component of cell membranes and a central precursor to a vast array of potent signaling molecules known as eicosanoids.[1] The biological effects of AA can be mediated either directly, through its influence on membrane properties and intracellular proteins, or indirectly, through its conversion into prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs) by the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, respectively.[2][3]
This compound is a specific HETE stereoisomer produced from the metabolism of arachidonic acid by CYP enzymes. Unlike its pleiotropic precursor, this compound exhibits a more targeted and selective range of biological activities, positioning it as a molecule of significant interest for therapeutic development, particularly in the context of inflammation and ischemic injury.[4]
Comparative Biological Activities: A Quantitative Overview
The functional divergence between arachidonic acid and this compound is most evident in their contrasting effects on key physiological and pathophysiological processes. The following table summarizes key quantitative data from experimental studies.
| Biological Effect | This compound | Arachidonic Acid | Reference |
| Neutrophil Adhesion | Inhibits fMLP-stimulated adhesion with an IC50 of ~100 nM | Can increase neutrophil adhesion, particularly in the context of hypertension.[5] | [4] |
| Neutrophil Aggregation | Inhibits fMLP-stimulated aggregation | Can promote neutrophil aggregation. | [4] |
| Leukotriene B4 Synthesis | Inhibits A23187-stimulated LTB4 synthesis in neutrophils | Precursor for LTB4 synthesis via the 5-lipoxygenase pathway. | [4] |
| Intracranial Pressure (ICP) in a Rabbit Thromboembolic Stroke Model | Suppressed the increase in ICP (from 7.7 ± 1.2 to 13.1 ± 2.7 mm Hg) compared to vehicle (from 7.7 ± 0.9 to 15.8 ± 2.6 mm Hg) over 7 hours.[4] | Can contribute to cerebral edema and increased ICP following brain injury.[6] | [4][6] |
| Proximal Tubule Na+/K+-ATPase Activity | Inhibits by as much as 60% at a concentration of 2 µM.[7] | Not known to have a direct, potent inhibitory effect. | [7] |
| Protein Kinase C (PKC) Activation | Not a known direct activator. | Directly activates several PKC isoforms.[8] | [8] |
| Mitogen-Activated Protein Kinase (MAPK) Activation | Not a known direct activator. | Activates MAPK pathways (ERK, JNK, p38) in various cell types.[2][9] | [2][9] |
Signaling Pathways: Broad vs. Targeted Mechanisms
The distinct biological effects of arachidonic acid and this compound stem from their fundamentally different modes of interaction with cellular signaling networks.
Arachidonic Acid: A Pleiotropic Signaling Molecule
Arachidonic acid exerts its effects through a wide array of mechanisms, acting as a second messenger and a precursor to other signaling molecules. Its signaling is characterized by broad and often cell-type-dependent actions.
-
Direct Membrane Effects: As a major component of the phospholipid bilayer, fluctuations in free AA levels can alter membrane fluidity and influence the activity of membrane-associated proteins.
-
Enzymatic Conversion to Eicosanoids: The metabolism of AA by COX, LOX, and CYP enzymes generates a diverse family of eicosanoids, each with its own specific receptors and signaling pathways. This metabolic branching is a key source of AA's functional diversity.
-
Direct Protein Interactions: Unmetabolized AA can directly bind to and modulate the activity of various intracellular proteins, including protein kinase C (PKC) and phospholipases.[8] It can also influence the function of some G-protein coupled receptors (GPCRs).
-
MAPK Pathway Activation: Arachidonic acid is a known activator of the mitogen-activated protein kinase (MAPK) cascades, including the ERK, JNK, and p38 pathways, which are central to cellular processes like proliferation, differentiation, and apoptosis.[2][9]
This compound: A Specific Modulator of Cellular Function
In contrast to its precursor, this compound appears to function as a more specific signaling molecule, likely through receptor-mediated mechanisms. Its known effects are more targeted, particularly towards modulating leukocyte function.
-
Receptor-Mediated Actions: The high potency and stereospecificity of this compound's effects, such as the inhibition of neutrophil adhesion, strongly suggest the involvement of a specific cell surface receptor. While a dedicated receptor for this compound has not been definitively identified, the actions of other HETE isomers are known to be mediated by G-protein coupled receptors (GPCRs), such as GPR31 for 12(S)-HETE.[10]
-
Inhibition of Pro-inflammatory Pathways: A key functional difference is the inhibitory role of this compound on pro-inflammatory cellular responses. For instance, it actively suppresses neutrophil adhesion and the production of the potent chemoattractant leukotriene B4.[4] This positions this compound as a potential endogenous anti-inflammatory mediator.
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
In Vitro Neutrophil Adhesion Assay
This protocol is adapted from methods used to assess the effect of this compound on neutrophil adhesion.[4]
Objective: To quantify the adhesion of isolated human neutrophils to a biological substrate in the presence or absence of this compound or arachidonic acid.
Materials:
-
Ficoll-Paque for neutrophil isolation
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Calcein-AM (fluorescent dye)
-
96-well microplates coated with a relevant substrate (e.g., fibrinogen, endothelial cells)
-
fMLP (N-formylmethionyl-leucyl-phenylalanine) as a chemoattractant
-
This compound and Arachidonic Acid
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Labeling: Resuspend neutrophils in RPMI-1640 and label with Calcein-AM.
-
Adhesion Assay:
-
Pre-incubate the labeled neutrophils with varying concentrations of this compound or arachidonic acid.
-
Add the pre-incubated neutrophils to the coated 96-well plates.
-
Stimulate adhesion with fMLP.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Washing: Gently wash the wells to remove non-adherent neutrophils.
-
Quantification: Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adherent cells for each condition and determine the IC50 for inhibitory compounds.
In Vivo Measurement of Intracranial Pressure (ICP) in a Rabbit Thromboembolic Stroke Model
This protocol is based on the methodology described in the study evaluating the effect of this compound on ICP.[4]
Objective: To measure the effect of this compound on intracranial pressure in an in vivo model of stroke.
Materials:
-
New Zealand White rabbits
-
Anesthetics (e.g., ketamine, xylazine)
-
ICP monitoring probe and transducer
-
Data acquisition system
-
Autologous blood clot for embolization
-
This compound formulation for intravenous administration
Procedure:
-
Animal Preparation: Anesthetize the rabbit and place it in a stereotaxic frame.
-
ICP Probe Implantation: Create a burr hole in the skull and insert an ICP monitoring probe into the brain parenchyma.
-
Catheterization: Catheterize a femoral artery and vein for blood pressure monitoring and drug administration.
-
Induction of Stroke: Induce a thromboembolic stroke by injecting an autologous blood clot into the internal carotid artery.
-
Treatment: Administer this compound or vehicle intravenously according to the study protocol.
-
Data Recording: Continuously monitor and record ICP, mean arterial blood pressure, and other physiological parameters for a set duration (e.g., 7 hours).
-
Data Analysis: Compare the changes in ICP over time between the treatment and control groups.
Protein Kinase C (PKC) Activation Assay
This protocol is a generalized method for assessing the direct activation of PKC by arachidonic acid.[8]
Objective: To determine the ability of arachidonic acid to activate PKC in vitro.
Materials:
-
Purified PKC isoforms
-
PKC substrate peptide (e.g., neurogranin)
-
[γ-³²P]ATP
-
Phospholipid vesicles (e.g., phosphatidylserine)
-
Arachidonic Acid
-
Phorbol esters (positive control)
-
Kinase buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, phospholipid vesicles, PKC substrate peptide, and purified PKC.
-
Activator Addition: Add varying concentrations of arachidonic acid or a phorbol ester to the reaction tubes.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Determine the fold activation of PKC by arachidonic acid compared to the basal level.
Conclusion: Implications for Drug Development
The functional differences between arachidonic acid and its metabolite, this compound, highlight a crucial concept in lipid signaling: metabolic conversion can transform a broadly acting precursor into a highly specific and potent modulator of cellular function. While arachidonic acid's pleiotropic effects make it a challenging direct target for therapy, its specific metabolites, such as this compound, offer promising avenues for the development of novel therapeutics.
The targeted anti-inflammatory and neuroprotective effects of this compound, particularly its ability to inhibit neutrophil-mediated inflammation and reduce intracranial pressure, suggest its potential as a lead compound for treating conditions such as ischemic stroke, traumatic brain injury, and other inflammatory disorders. Further research into the specific receptors and downstream signaling pathways of this compound will be critical in advancing its therapeutic development. This comparative guide provides a foundational understanding for researchers and drug developers seeking to harness the therapeutic potential of specific eicosanoids while avoiding the broad and potentially undesirable effects of their precursors.
References
- 1. Decreased arachidonic acid metabolism in human platelets by autologous neutrophils: possible role of cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid in platelet microparticles up-regulates cyclooxygenase-2-dependent prostaglandin formation via a protein kinase C/mitogen-activated protein kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil arachidonic acid level and adhesive capability are increased in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonic Acid Metabolism in Brain Physiology and Pathology: Lessons from Genetically Altered Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Synergistic activation of protein kinase C by arachidonic acid and diacylglycerols in vitro: generation of a stable membrane-bound, cofactor-independent state of protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arachidonic acid directly activates members of the mitogen-activated protein kinase superfamily in rabbit proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of 16(R)-HETE in Inflammation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) in the context of established anti-inflammatory agents. Due to the limited availability of in vivo data for this compound in mouse models of inflammation, this guide leverages its known in vitro anti-inflammatory properties and data from a rabbit model of thromboembolic stroke, and contrasts them with the well-documented efficacy of Dexamethasone, Lipoxin A4 (LXA4), and Resolvin D1 (RvD1) in murine inflammation models.
Introduction to this compound
This compound is a cytochrome P450-derived metabolite of arachidonic acid produced by human polymorphonuclear leukocytes (PMNs).[1][2][3] In vitro studies have demonstrated its potential as a selective modulator of PMN activity, a key player in the inflammatory cascade. Specifically, this compound has been shown to inhibit human PMN adhesion, aggregation, and the synthesis of the potent chemoattractant, leukotriene B4.[1]
While a dedicated mouse model validating its therapeutic potential in inflammation is not yet available in the public domain, a study in a rabbit model of thromboembolic stroke, a condition with a significant inflammatory component, showed that this compound administration suppressed the increase in intracranial pressure, suggesting a potential therapeutic role in ischemic and inflammatory states.[1][4]
Comparative Analysis with Alternative Anti-Inflammatory Agents
To objectively evaluate the potential of this compound, this guide compares its profile with three well-characterized anti-inflammatory and pro-resolving mediators: the synthetic glucocorticoid Dexamethasone, and the specialized pro-resolving mediators (SPMs) Lipoxin A4 (LXA4) and Resolvin D1 (RvD1). The following sections present quantitative data from mouse models of inflammation, detailed experimental protocols, and the signaling pathways of these established agents.
Data Presentation: Efficacy in Mouse Models of Inflammation
The following tables summarize the quantitative effects of Dexamethasone, Lipoxin A4, and Resolvin D1 on key inflammatory markers in various mouse models. This data provides a benchmark against which the future in vivo performance of this compound can be compared.
Table 1: Effect of Dexamethasone on Inflammatory Markers in LPS-Induced Inflammation in Mice
| Inflammatory Marker | Mouse Model | Dexamethasone Dose | % Reduction (vs. Control) | Reference |
| Serum TNF-α | LPS Challenge | 5 mg/kg | ~72% | [5] |
| Serum IL-6 | LPS Challenge | 5 mg/kg | ~76% | [5] |
| Serum TNF-α | LPS Challenge | 10 mg/kg | Significant Reduction | [6] |
| Lung Tissue IL-6 | LPS-induced ALI | 10 mg/kg | Significant Reduction | [7] |
| Lung Tissue IL-8 | LPS-induced ALI | 10 mg/kg | Significant Reduction | [7] |
Table 2: Effect of Lipoxin A4 (LXA4) on Inflammatory Markers in Mouse Models
| Inflammatory Marker | Mouse Model | LXA4 Dose | % Reduction (vs. Control) | Reference |
| Spinal Cord TNF-α (mRNA) | Spinal Cord Hemisection | 300 pmol (i.t.) | Significant Reduction | [8] |
| Spinal Cord IBA-1 (microglia marker) | Spinal Cord Hemisection | 300 pmol (i.t.) | Significant Reduction | [8] |
| CD4+ T cell IFN-γ (spinal cord) | EAE | 100 ng/day (i.p.) | Significant Reduction | [9] |
| CD4+ T cell IL-17 (spinal cord) | EAE | 100 ng/day (i.p.) | Significant Reduction | [9] |
Table 3: Effect of Resolvin D1 (RvD1) on Inflammatory Markers in Mouse Models
| Inflammatory Marker | Mouse Model | RvD1 Dose | % Reduction (vs. Control) | Reference |
| Corneal Neutrophil Infiltration | LPS-induced Keratitis | 1000 ng/eye | Significant Reduction | [2][10] |
| Corneal CXCL1/KC | LPS-induced Keratitis | 1000 ng/eye | Significant Reduction | [2][10] |
| Serum TNF-α | Collagen Antibody-Induced Arthritis | 100 ng (i.p.) | ~50% | [3] |
| Serum IL-6 | Collagen Antibody-Induced Arthritis | 100 ng (i.p.) | ~50% | [3] |
| Serum IL-1β | Collagen Antibody-Induced Arthritis | 100 ng (i.p.) | ~50% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are representative experimental protocols for inducing and assessing inflammation in mouse models as cited in the comparison tables.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
-
Animal Model: Male C57BL/6J mice.[5]
-
Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 50 mg/kg).[6]
-
Treatment Protocol: Dexamethasone (e.g., 5 mg/kg or 10 mg/kg) administered orally or intraperitoneally at a specified time before or after the LPS challenge.[5][6]
-
Assessment of Inflammation: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using ELISA at various time points (e.g., 4 hours) after LPS administration.[5] Survival rates can also be monitored.[6]
Collagen Antibody-Induced Arthritis (CAIA)
-
Animal Model: Male Swiss mice.[3]
-
Induction of Inflammation: Intravenous injection of a cocktail of monoclonal antibodies against collagen type II, followed by an i.p. injection of LPS three days later to synchronize and enhance the inflammatory response.
-
Treatment Protocol: Resolvin D1 (e.g., 100 ng) administered daily via i.p. injection.[3]
-
Assessment of Inflammation: Clinical scoring of paw swelling and redness. Measurement of serum levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) and markers of cartilage and bone degradation.[3]
Experimental Autoimmune Encephalomyelitis (EAE)
-
Animal Model: Female C57BL/6J mice.[9]
-
Induction of Inflammation: Subcutaneous immunization with myelin oligodendrocyte glycoprotein (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by i.p. injections of pertussis toxin.
-
Treatment Protocol: Daily i.p. injection of Lipoxin A4 (100 ng/mouse) starting from day 8 post-immunization.[9]
-
Assessment of Inflammation: Clinical scoring of disease severity. Flow cytometric analysis of infiltrating T cells and their cytokine production (e.g., IFN-γ, IL-17) in the central nervous system.[9]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways provides insight into the molecular mechanisms underlying the anti-inflammatory effects of these compounds.
Hypothetical Signaling Pathway for this compound
Based on the known mechanisms of other HETEs and its observed effects on PMNs, a potential signaling pathway for this compound can be proposed. It may involve interaction with a specific G-protein coupled receptor (GPCR) on leukocytes, leading to the inhibition of downstream signaling cascades that are crucial for cell adhesion, migration, and the production of pro-inflammatory mediators like leukotrienes.
Caption: Proposed anti-inflammatory pathway of this compound.
Dexamethasone Signaling Pathway
Dexamethasone, a synthetic glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR). Upon binding, the GR-Dexamethasone complex translocates to the nucleus where it can transactivate anti-inflammatory genes and repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.
Caption: Dexamethasone's genomic anti-inflammatory mechanism.
Lipoxin A4 (LXA4) and Resolvin D1 (RvD1) Signaling Pathway
LXA4 and RvD1 are specialized pro-resolving mediators that actively promote the resolution of inflammation. They bind to the G-protein coupled receptor ALX/FPR2, which is expressed on various immune cells, including neutrophils and monocytes. Activation of this receptor initiates intracellular signaling that leads to a reduction in neutrophil infiltration and activation, and an increase in the clearance of apoptotic cells by macrophages (efferocytosis), thereby facilitating the return to tissue homeostasis.[1][11]
Caption: Pro-resolving pathway of Lipoxin A4 and Resolvin D1.
Experimental Workflow: General Mouse Model of Acute Inflammation
The following diagram illustrates a typical workflow for evaluating a novel anti-inflammatory compound in a mouse model of acute inflammation.
Caption: Workflow for in vivo anti-inflammatory compound testing.
Conclusion
While direct evidence from mouse models of inflammation is currently lacking for this compound, its in vitro profile and initial in vivo data in a relevant rabbit model are promising. The compound demonstrates a capacity to modulate key inflammatory cells, suggesting a potential therapeutic role. This guide provides a framework for its future evaluation by comparing its known characteristics with those of the potent anti-inflammatory drug Dexamethasone and the pro-resolving mediators Lipoxin A4 and Resolvin D1. The provided quantitative data and experimental protocols from established mouse models offer clear benchmarks for the further investigation of this compound's therapeutic potential. Future studies employing mouse models of inflammation, such as those described herein, will be critical to fully validate the anti-inflammatory efficacy of this compound and to elucidate its precise mechanism of action in vivo.
References
- 1. Resolvin D1 Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D1 attenuates the inflammatory process in mouse model of LPS-induced keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Synergistic Enhancement of Isoforskolin and Dexamethasone Against Sepsis and Acute Lung Injury Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pro-resolving lipid mediator lipoxin A4 attenuates neuro-inflammation by modulating T cell responses and modifies the spinal cord lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D1 attenuates the inflammatory process in mouse model of LPS‐induced keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 16(R)-HETE and Resolvin D1 on Neutrophil Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of two lipid mediators, 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) and Resolvin D1 (RvD1), on key neutrophil functions. Neutrophils are critical first responders in the innate immune system, and modulating their activity is a key therapeutic strategy for a variety of inflammatory diseases. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to aid in research and drug development efforts.
Data Presentation: Quantitative Comparison of Neutrophil Function
The following table summarizes the quantitative effects of this compound and Resolvin D1 on various neutrophil functions.
| Neutrophil Function | This compound | Resolvin D1 |
| Chemotaxis | Inhibits neutrophil adhesion and aggregation[1]. Specific quantitative data on chemotaxis inhibition is not readily available. | Inhibits neutrophil chemotaxis towards chemoattractants like IL-8 and LTB4. A significant reduction in neutrophil recruitment is observed at concentrations as low as 1 nM[2]. At 500 nM, RvD1 can decrease neutrophil migration by 30–70%[3]. |
| Phagocytosis | Data not readily available. | Enhances phagocytosis of apoptotic neutrophils by macrophages in a dose-dependent manner, with peak activity at 0.1-1.0 nM[4]. This pro-phagocytic activity is mediated through its receptors ALX/FPR2 and GPR32. |
| Reactive Oxygen Species (ROS) Production | Data not readily available. However, other HETEs have been shown to inhibit superoxide anion generation[5]. | Reduces excessive ROS production by neutrophils. |
| Cytokine/Chemokine Release | Inhibits the synthesis of the potent chemoattractant leukotriene B4 (LTB4)[1]. | Decreases the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, KC (CXCL1), and MIP-2 (CXCL2)[6][7]. It also downregulates LTB4 production[8]. |
Signaling Pathways
The signaling pathways of this compound and Resolvin D1 in neutrophils, while not fully elucidated for the former, exhibit distinct mechanisms of action.
Resolvin D1 Signaling Pathway
Resolvin D1 exerts its pro-resolving effects by binding to two G-protein coupled receptors (GPCRs): ALX/FPR2 (also a receptor for Lipoxin A4) and GPR32[4]. Activation of these receptors on neutrophils initiates downstream signaling cascades that ultimately lead to the inhibition of pro-inflammatory responses and the promotion of resolution.
Caption: Resolvin D1 Signaling in Neutrophils.
This compound Signaling Pathway (Proposed)
This compound is a product of cytochrome P450 (CYP) metabolism of arachidonic acid[1]. While a specific high-affinity receptor on neutrophils has not been definitively identified, HETEs are known to modulate neutrophil function. The signaling pathway is thought to involve modulation of intracellular signaling cascades, potentially through G-protein coupled receptors, leading to the observed inhibition of adhesion and aggregation.
References
- 1. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-Hydroxyeicosatetraenoic acid inhibits superoxide anion generation by human neutrophils: relationship to lipoxin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolvin D1 prevents injurious neutrophil swarming in transplanted lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1 stimulates efferocytosis through p50/p50-mediated suppression of tumor necrosis factor-α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Safety Operating Guide
Navigating the Safe Disposal of 16(R)-HETE: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE), a metabolite of arachidonic acid utilized in various research applications. Adherence to these protocols is critical for minimizing risks and maintaining compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. According to available safety information, this material should be considered hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. In case of contact, wash the affected skin with soap and water, and for eye contact, flush with copious amounts of water. If inhaled, move to fresh air.
This compound is typically supplied as a solution in ethanol. Ethanol is a flammable liquid, and therefore, sources of ignition should be strictly avoided in the storage and handling areas.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₃ | Cayman Chemical |
| Molecular Weight | 320.5 g/mol | Cayman Chemical |
| Formulation | A solution in ethanol | Cayman Chemical |
| Solubility (in PBS, pH 7.2) | Approx. 0.8 mg/ml | Cayman Chemical |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous chemical waste. The following protocol outlines the necessary steps for its proper disposal.
Step 1: Waste Identification and Segregation
-
Waste Characterization: Unused or waste this compound solution is classified as hazardous waste due to the presence of ethanol (a flammable solvent) and the uncharacterized hazards of the compound itself.
-
Segregation: This waste must be segregated from other laboratory waste streams. Do not mix with non-hazardous waste, aqueous waste, or incompatible chemicals. Specifically, keep it separate from strong oxidizing agents.
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting the this compound waste solution. The container must have a secure, tight-fitting cap. The original container can be used for the disposal of the neat compound if it is in good condition.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste." The label must also include the full chemical name, "16(R)-hydroxyeicosatetraenoic acid in ethanol," and indicate the associated hazards (e.g., "Flammable Liquid").
Step 3: Waste Accumulation and Storage
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area. This location should be away from heat sources, sparks, and open flames.
-
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum accumulation time for hazardous waste.
Step 4: Disposal of Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Empty Containers: The original product vial, once empty, should be managed as hazardous waste unless triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and treated as hazardous waste.
Step 5: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, as indicated on the hazardous waste label.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
Navigating the Safe Handling of 16(R)-HETE: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals working with the lipid mediator 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE), ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is critical to minimize exposure and maintain compound integrity.
1. Receiving and Inspection:
-
Upon receipt, immediately inspect the package for any signs of damage or leaks.
-
Verify that the container is properly labeled and sealed.
-
Cross-reference the product information with the packing slip and your order.
2. Storage:
-
Unsaturated lipids like this compound are susceptible to oxidation and hydrolysis.[1]
-
Store this compound in a tightly sealed, light-resistant container, preferably under an inert atmosphere (argon or nitrogen).[1]
-
For long-term storage, keep the compound at -20°C or below in a suitable organic solvent.[1] Avoid repeated freeze-thaw cycles.
3. Preparation for Experimentation:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis.[1]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols.
-
Use calibrated equipment for accurate measurement and to minimize waste.
Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving can provide an extra layer of protection. |
| Body | Laboratory coat or gown | A long-sleeved, buttoned lab coat should be worn to protect the skin and clothing. |
| Eyes | Safety glasses with side shields or goggles | To protect against splashes or aerosols. |
| Face | Face shield (in addition to goggles) | Recommended when there is a higher risk of splashes, such as during bulk handling or vortexing. |
| Respiratory | N/A for small quantities in a fume hood | For larger quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary. |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials that come into contact with this compound, including pipette tips, tubes, gloves, and absorbent pads, should be considered hazardous waste.
-
Segregate this waste into a clearly labeled, leak-proof hazardous waste container.
2. Disposal of Unused this compound:
-
Do not dispose of this compound down the drain or in regular trash.
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
3. Final Disposal:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
Commonly accepted methods for organic waste include incineration by a licensed waste disposal company.[2]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. Always consult your institution's specific safety protocols and Chemical Hygiene Plan for additional guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
